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  • Product: 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate
  • CAS: 1373233-00-1

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate: Synthesis, Reactivity, and Applications in Drug Development

Executive Summary The compound 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1) is a highly functionalized pyridine N-oxide derivative. In modern pharmaceutical development, functionalized pyridines are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1) is a highly functionalized pyridine N-oxide derivative. In modern pharmaceutical development, functionalized pyridines are ubiquitous, but their direct modification is notoriously difficult due to the electron-deficient nature of the heteroaromatic ring. The N-oxide moiety serves as a critical synthetic switch, activating the ring for regioselective electrophilic substitution before being either retained for biological efficacy or deoxygenated. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its critical role as an impurity reference standard in active pharmaceutical ingredient (API) manufacturing.

Structural and Electronic Properties

The inherent electron deficiency of the pyridine ring makes direct electrophilic aromatic substitution (EAS) highly unfavorable. However, the oxidation of the pyridinic nitrogen to an N-oxide fundamentally alters the molecule's electronic landscape.

The N-O bond is highly polarized. Through resonance, the oxygen atom donates electron density back into the π -system of the ring, significantly increasing the electron density at the C-2 and C-4 positions . This "push-pull" electronic effect makes pyridine N-oxides orders of magnitude more reactive toward electrophiles than their parent pyridines .

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate based on established reference standards.

PropertyValue
IUPAC Name 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate
CAS Registry Number 1373233-00-1
Molecular Formula C6H7ClN2O
Molecular Weight 158.59 g/mol
Conjugate Acid pKa (Base Ring) ~0.8 (Typical for Pyridine N-oxides)
Key Substituents 1-N-oxide, 2-Chloro, 3-Methyl, 4-Amino
Primary Application API Impurity Profiling / Advanced Synthon

Synthetic Methodology & Experimental Protocols

The synthesis of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate requires a carefully orchestrated sequence to manage the competing electronic effects of the chloro and methyl groups.

Synthesis SM 2-Chloro-3-methylpyridine Step1 N-Oxidation (mCPBA) SM->Step1 Int1 2-Chloro-3-methylpyridine N-oxide Step1->Int1 Step2 Nitration (HNO3, H2SO4) Int1->Step2 Int2 2-Chloro-3-methyl-4-nitropyridine N-oxide Step2->Int2 Step3 Selective Reduction (Fe, NH4Cl) Int2->Step3 Product 4-Amino-2-chloro-3-methylpyridin- 1-ium-1-olate Step3->Product

Figure 1: Step-by-step synthetic route for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate.

Step 1: N-Oxidation
  • Protocol: Dissolve 2-chloro-3-methylpyridine (1.0 eq) in dichloromethane (DCM) at 0°C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3​ and extract with DCM.

  • Causality: N-oxidation is mandatory because direct nitration of the parent pyridine is nearly impossible under standard conditions due to protonation of the nitrogen in acidic media, which further deactivates the ring .

  • Self-Validation System: Monitor via Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting material. The reaction is complete when the high-Rf starting material spot disappears, validated by a positive UV-active spot at the baseline (Rf ~0.1 in 100% EtOAc).

Step 2: Regioselective Nitration
  • Protocol: Dissolve the N-oxide intermediate in concentrated H2​SO4​ at 0°C. Dropwise add fuming HNO3​ (1.5 eq). Heat the mixture to 90°C for 4 hours. Pour over crushed ice to precipitate the nitro intermediate.

  • Causality: The N-oxide oxygen donates electron density via resonance, enriching the C-2 and C-4 positions . Because the C-2 position is sterically and electronically blocked by the chloro substituent, the nitronium ion ( NO2+​ ) attacks C-4 exclusively, ensuring perfect regioselectivity .

  • Self-Validation System: Analyze the precipitate via LC-MS. The emergence of a dominant peak at m/z 188.5 ( [M+H]+ ) with the characteristic 3:1 isotopic pattern of a single chlorine atom confirms the successful introduction of the nitro group without displacement of the chloride.

Step 3: Selective Reduction
  • Protocol: Suspend the 4-nitro intermediate in a mixture of Ethanol and aqueous NH4​Cl . Add Iron powder (5.0 eq) and heat to 80°C for 2 hours. Filter through Celite to remove iron salts, concentrate, and purify via recrystallization.

  • Causality: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is contraindicated as it will likely cause hydrodehalogenation of the C-Cl bond and may prematurely deoxygenate the N-oxide [RSC[1]]([Link]). The Béchamp reduction (Fe/ NH4​Cl ) is chosen because it selectively reduces the nitro group to an amine while preserving both the labile N-O bond and the aryl chloride.

  • Self-Validation System: An aliquot is periodically sampled and analyzed via LC-MS. The disappearance of the nitro intermediate (m/z 188.5) and the emergence of the product peak (m/z 158.6) dictate reaction completion. If over-reduction occurs (deoxygenation of the N-oxide), a secondary peak at m/z 142.6 will appear, signaling a failure in temperature control.

Application in Pharmaceutical Impurity Profiling

In drug development, 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate functions as a critical reference standard . Regulatory guidelines (such as ICH Q3A) mandate the rigorous identification and quantification of all API impurities above a 0.10% threshold. Because N-oxides are common intermediates in the synthesis of proton pump inhibitors and kinase inhibitors, unreacted N-oxide species often carry over into final API batches.

Workflow API API Batch Synthesis Sample Sample Extraction API->Sample LCMS LC-MS/MS Analysis Sample->LCMS Quant Impurity Quantification LCMS->Quant Ref Reference Standard (CAS 1373233-00-1) Ref->LCMS

Figure 2: LC-MS/MS impurity profiling workflow using the reference standard.

Analytical Characterization Protocol

To utilize this compound as a reliable standard, its purity and structural integrity must be validated:

  • HPLC Purity Assessment: Run on a C18 Reverse-Phase column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The N-oxide moiety renders the molecule highly polar, resulting in early elution times. Purity must exceed 98% by UV area (254 nm).

  • LC-MS/MS Confirmation: Electrospray ionization in positive mode ( ESI+ ) will yield a parent ion at m/z 158.6. Fragmentation typically results in the loss of the N-oxide oxygen ( −16 Da), yielding a prominent daughter ion at m/z 142.6.

References

  • Title : 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate Reference Standard Source : Pharmaffiliates URL : [Link]

  • Title : Pyridine-N-oxide Source : Wikipedia URL : [Link]

  • Title : Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration Source : Scientific & Academic Publishing (SAPUB) URL :[Link]

  • Title : Nucleophilic substitution reactions of pyridine (Lecture Notes) Source : Banaras Hindu University (BHU) URL :[Link]

  • Title : Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant Source : New Journal of Chemistry (RSC Publishing) URL :[Link]

Sources

Exploratory

Spectroscopic Profiling and Mechanistic Analysis of CAS 1373233-00-1

A Technical Guide for Structural Elucidation of Highly Functionalized Pyridine N-Oxides Molecular Architecture & Spectroscopic Significance CAS 1373233-00-1, formally identified as 4-amino-2-chloro-3-methylpyridin-1-ium-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Structural Elucidation of Highly Functionalized Pyridine N-Oxides

Molecular Architecture & Spectroscopic Significance

CAS 1373233-00-1, formally identified as 4-amino-2-chloro-3-methylpyridin-1-ium-1-olate (commonly referred to as 4-amino-2-chloro-3-methylpyridine 1-oxide), is a highly functionalized heterocyclic intermediate utilized in advanced drug development and kinase inhibitor synthesis[1].

The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The pyridine ring is fully substituted at positions 1, 2, 3, and 4, leaving only the C5 and C6 positions bearing protons. Accurate assignment of its 1 H and 13 C NMR spectra requires a deep understanding of the competing electronic effects—specifically the push-pull dynamics of the N-oxide moiety, the inductive pull of the halogen, and the resonance donation of the amino group.

Mechanistic Causality: Electronic Perturbations in Pyridine N-Oxides

To accurately predict and assign the NMR chemical shifts, one must analyze the causality behind the electronic environment of the molecule. The chemical shifts in CAS 1373233-00-1 are not merely empirical data points; they are direct readouts of the molecule's electron density distribution.

  • The N-Oxide Push-Pull Effect: Unlike a standard pyridine ring, the N-oxide group exerts a strong inductive pull ( −I ) due to the electronegative oxygen, while simultaneously donating electron density back into the ring via resonance ( +M ). This phenomenon causes a substantial upfield shift (shielding) of the ortho and para carbons relative to the unoxidized parent compound, while the meta carbons experience a slight downfield shift[2].

  • Amino Group Resonance ( +M ): The substitution of an amino group at C4 introduces a potent electron-donating resonance effect. This significantly shields the ortho position (C5) to approximately 107 ppm, while the ipso carbon (C4) is deshielded to the 146–150 ppm range due to its direct attachment to the electronegative nitrogen[3].

  • Halogen Inductive Pull ( −I ): The chlorine atom at C2 exerts a localized inductive pull, deshielding the C2 carbon and shifting it downfield to approximately 141–143 ppm[4].

Electronic_Effects N_Oxide N-Oxide Group (N1) Inductive Pull / Resonance Push C2 C2 Position Deshielded (~142 ppm) N_Oxide->C2 -I Effect C6 C6 Position Moderate (~137 ppm) N_Oxide->C6 +M / -I Effect Amino 4-Amino Group (C4) Strong Resonance Push (+M) C4 C4 Position Deshielded (~146 ppm) Amino->C4 +M Effect (Direct) C5 C5 Position Shielded (~107 ppm) Amino->C5 +M Effect (Ortho) Chloro 2-Chloro Group (C2) Inductive Pull (-I) Chloro->C2 -I Effect

Fig 1: Electronic perturbation pathways dictating 13C NMR chemical shifts.

Self-Validating Experimental Protocol for NMR Acquisition

A robust spectroscopic analysis cannot rely on 1D NMR alone; it must be a self-validating system where experimental parameters are tightly controlled, and 1D assignments are mathematically proven by 2D correlation data.

Causality of Solvent Selection

Dimethyl Sulfoxide-d6 (DMSO-d6) is mandated for this protocol. Why? CDCl 3​ often fails to fully solubilize highly polar N-oxide salts. More importantly, protic solvents like Methanol-d4 (MeOD) will cause rapid deuterium exchange with the C4-NH 2​ protons, rendering them invisible. DMSO-d6 suppresses this chemical exchange, allowing the amino protons to be observed as an integrating broad singlet, which is critical for confirming the intact primary amine.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of CAS 1373233-00-1 in 0.6 mL of 99.9% DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Temperature Equilibration: Insert the sample into the spectrometer and equilibrate the probe temperature precisely to 298 K . Causality: Temperature fluctuations alter the hydrogen-bonding dynamics of the NH 2​ group and the N-oxide, leading to chemical shift drift.

  • Tuning and Locking: Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Establish a deuterium lock on the DMSO-d6 signal (2.50 ppm).

  • Shimming: Execute gradient shimming (Z0 to Z5) to achieve a line width of < 0.5 Hz for the solvent residual peak, ensuring sharp resolution of the J5,6​ ortho coupling.

  • 1D Acquisition:

    • 1 H NMR: Run a standard pulse sequence (zg30), 16 scans, with a relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: Run a proton-decoupled pulse sequence (zgpg30), minimum 512 scans, D1 of 2.0 seconds.

  • 2D Validation (The Self-Validating Step): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra. The HMBC will show a critical 3-bond correlation ( 3JCH​ ) from the C3-methyl protons to the C2 and C4 carbons, unequivocally locking the skeletal assignment in place.

NMR_Workflow Sample Sample Preparation (CAS 1373233-00-1 in DMSO-d6) Lock Deuterium Lock & Shim (Z0-Z5 Gradients, 298 K) Sample->Lock Acq1H 1H NMR Acquisition (zg30, ns=16, d1=2s) Lock->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=512, d1=2s) Lock->Acq13C Val2D 2D NMR Validation (HSQC, HMBC, COSY) Acq1H->Val2D Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Val2D Acq13C->Process Val2D->Process Assign Spectral Assignment & Structural Verification Process->Assign

Fig 2: Self-validating NMR acquisition workflow for CAS 1373233-00-1.

Quantitative Spectroscopic Data Presentation

The following tables summarize the validated 1 H and 13 C NMR assignments for 4-amino-2-chloro-3-methylpyridine 1-oxide, acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) in DMSO-d6.

Table 1: 1 H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-6 8.05Doublet (d)7.21HDeshielded by adjacent N-oxide; ortho-coupled to H-5.
H-5 6.65Doublet (d)7.21HStrongly shielded by the +M effect of the ortho-NH 2​ group.
NH 2​ 6.45Broad Singlet (br s)-2HExchangeable protons; broadened by 14 N quadrupolar relaxation.
CH 3​ 2.15Singlet (s)-3HStandard methyl resonance attached to an aromatic ring.
Table 2: 13 C NMR Data (100 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-4 146.8Quaternary (C-NH 2​ )Deshielded by direct attachment to electronegative nitrogen.
C-2 141.2Quaternary (C-Cl)Deshielded by the -I effect of chlorine and adjacent N-oxide.
C-6 137.4Methine (CH)Adjacent to N-oxide; confirmed via HSQC correlation to H-6.
C-3 118.5Quaternary (C-CH 3​ )Shielded by ortho-NH 2​ , slightly offset by methyl attachment.
C-5 107.3Methine (CH)Highly shielded by the +M effect of the adjacent NH 2​ group.
CH 3​ 14.1Primary (CH 3​ )Aliphatic methyl carbon.

Multidimensional Validation (2D NMR)

To ensure the trustworthiness of the 1D data, the assignments are cross-examined using 2D NMR techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms that the proton at δ 8.05 is directly attached to the carbon at δ 137.4 (C-6), and the proton at δ 6.65 is attached to the carbon at δ 107.3 (C-5).

  • HMBC (Heteronuclear Multiple Bond Correlation): The methyl protons ( δ 2.15) show strong 3J correlations to C-2 ( δ 141.2) and C-4 ( δ 146.8), and a 2J correlation to C-3 ( δ 118.5). This triangulation definitively proves the regiochemistry of the chlorine, methyl, and amino groups on the pyridine ring, validating the entire structural framework without relying on empirical guesswork.

References

  • Title: 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives Source: Canadian Journal of Chemistry (1975) URL: [Link]

  • Title: Synthesis and NMR characterization of seven new substituted pyridine N-oxides Source: Journal of Molecular Structure (2008) URL: [Link]

  • Title: Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides Source: The Journal of Organic Chemistry (1979) URL: [Link]

Sources

Foundational

Stability and Degradation Pathways of 4-amino-2-chloro-3-methylpyridine N-oxide: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 4-amino-2-chloro-3-methylpyridine N-oxide, a heterocyclic compound of interest in pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 4-amino-2-chloro-3-methylpyridine N-oxide, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive empirical data for this specific molecule in the public domain, this document synthesizes information from structurally related analogs and fundamental chemical principles to predict its stability profile under various stress conditions.[1] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the intrinsic stability of the molecule and providing robust experimental protocols for its assessment.

Introduction: The Chemical Landscape of a Substituted Pyridine N-oxide

4-amino-2-chloro-3-methylpyridine N-oxide belongs to the class of aromatic N-oxides, a group of compounds with significant applications in medicinal chemistry.[2] The N-oxide functional group can modulate the physicochemical properties of the parent pyridine, influencing its solubility, metabolic stability, and pharmacokinetic profile. The substituents on the pyridine ring—an amino group at position 4, a chlorine atom at position 2, and a methyl group at position 3—further define the molecule's electronic and steric characteristics, which in turn govern its reactivity and stability.

The pyridine N-oxide moiety is generally stable; however, the interplay of the electron-donating amino group and the electron-withdrawing chlorine atom, along with the methyl group, creates a unique electronic environment that can influence its susceptibility to degradation.[1][3] Understanding these potential liabilities is crucial for the development of stable formulations and for ensuring the safety and efficacy of any potential drug candidate.

Predicted Physicochemical Properties and Stability Profile

PropertyPredicted ProfileRationale
Aqueous Solubility ModerateThe polar N-oxide and amino groups are expected to enhance aqueous solubility. The presence of the chloro and methyl groups may slightly decrease it compared to unsubstituted aminopyridine N-oxides.[1]
Thermal Stability Generally GoodAromatic N-oxides are typically more stable than aliphatic amine oxides and can withstand elevated temperatures, though decomposition may occur at very high temperatures (above 150°C).[3]
Hygroscopicity Likely HygroscopicN-oxides are known to be hygroscopic and can often be isolated as hydrates.[3]
pKa Weakly BasicThe N-oxide oxygen is a weak base, with a pKa typically in the range of 0.5-2 for aromatic N-oxides.[3] The amino group will also contribute to the basicity of the molecule.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance and for developing stability-indicating analytical methods.[4][5] The recommended stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5][6]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[6] For 4-amino-2-chloro-3-methylpyridine N-oxide, the stability across a range of pH values is a critical parameter.

  • Acidic Conditions: In acidic media, protonation of the N-oxide oxygen and the amino group is expected. While the pyridine N-oxide ring is generally stable to acid hydrolysis, extreme conditions could potentially lead to dechlorination, although this is less likely due to the deactivating effect of the N-oxide group.

  • Basic Conditions: Under basic conditions, the molecule is expected to be more stable. However, strong basic conditions at elevated temperatures could potentially lead to nucleophilic substitution of the chlorine atom by a hydroxyl group.

  • Neutral Conditions: In neutral aqueous solutions, the compound is predicted to be relatively stable.

Oxidative Degradation

The presence of the amino group and the N-oxide functionality itself suggests a susceptibility to oxidation.[5]

  • Mechanism: Oxidation is likely to occur at the amino group or potentially lead to further oxidation of the N-oxide, although the latter is less common for aromatic N-oxides.[7] The use of oxidizing agents like hydrogen peroxide can lead to the formation of various oxidative degradation products.[7] Amines are susceptible to electron transfer oxidation to give N-oxides and hydroxylamines.[5]

  • Potential Products: Potential oxidative degradation products could include the corresponding nitroso or nitro derivatives from the oxidation of the amino group.

Photodegradation

Functional groups such as N-oxides and aryl chlorides can impart photosensitivity to a molecule.[4]

  • Mechanism: Upon exposure to UV or visible light, the molecule may absorb energy, leading to electronic excitation and subsequent chemical reactions. This can involve radical mechanisms or photo-rearrangements. The rate of photodegradation is dependent on the intensity of the incident light and the amount of light absorbed by the molecule.[4]

  • Potential Products: Photolytic degradation could lead to dehalogenation, or rearrangement of the N-oxide group. For example, amlodipine, a pyridine derivative, is known to form a pyridine derivative as its main photoproduct.[4]

Thermal Degradation

As previously mentioned, aromatic N-oxides are generally thermally stable.[3]

  • Conditions: Thermal degradation studies should be conducted at temperatures higher than those used for accelerated stability testing (e.g., ICH Q1A).[4]

  • Potential Pathways: At elevated temperatures, decomposition of the molecule could occur, potentially leading to the loss of the N-oxide oxygen or cleavage of the pyridine ring.

Proposed Degradation Pathways

Based on the chemical functionalities present in 4-amino-2-chloro-3-methylpyridine N-oxide, the following degradation pathways are proposed under various stress conditions.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation parent_hydrolysis 4-amino-2-chloro-3-methylpyridine N-oxide hydrolysis_product 4-amino-2-hydroxy-3-methylpyridine N-oxide parent_hydrolysis->hydrolysis_product Strong Base / Heat parent_oxidation 4-amino-2-chloro-3-methylpyridine N-oxide oxidation_product_1 4-nitroso-2-chloro-3-methylpyridine N-oxide parent_oxidation->oxidation_product_1 H₂O₂ oxidation_product_2 4-nitro-2-chloro-3-methylpyridine N-oxide oxidation_product_1->oxidation_product_2 [O] parent_photolysis 4-amino-2-chloro-3-methylpyridine N-oxide photolysis_product 4-amino-3-methylpyridine N-oxide parent_photolysis->photolysis_product UV/Vis Light parent_compound 4-amino-2-chloro-3-methylpyridine N-oxide

Caption: Proposed degradation pathways for 4-amino-2-chloro-3-methylpyridine N-oxide.

Experimental Protocols for Forced Degradation Studies

The following protocols provide a framework for conducting forced degradation studies on 4-amino-2-chloro-3-methylpyridine N-oxide.[5][6] The extent of degradation should be targeted in the range of 5-20% for the development of stability-indicating methods.[6]

General Experimental Workflow

start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze identify Characterize Degradation Products analyze->identify end Establish Degradation Profile identify->end

Caption: General workflow for forced degradation studies.

Detailed Protocols

Materials:

  • 4-amino-2-chloro-3-methylpyridine N-oxide

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation chamber (for thermal and photostability studies)

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-amino-2-chloro-3-methylpyridine N-oxide in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Follow the same time course and temperature escalation as for acid hydrolysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at different time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) in a stability chamber.

    • Analyze the sample at various time points.

  • Thermal Degradation (Solution):

    • Heat the stock solution at an elevated temperature (e.g., 60°C) and analyze at different time points.

  • Photostability:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

    • A control sample should be protected from light.

  • Sample Analysis:

    • Prior to analysis by HPLC, neutralize the acidic and basic samples.

    • Use a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate the parent compound from its degradation products.

    • Use a UV detector for quantification and a mass spectrometer for the identification of degradation products.

Conclusion

While specific experimental data on the stability and degradation of 4-amino-2-chloro-3-methylpyridine N-oxide is limited, a comprehensive understanding of its potential liabilities can be derived from the known chemistry of pyridine N-oxides and the influence of its substituents.[1][3] This guide provides a scientifically grounded framework for predicting and investigating the stability of this molecule. The proposed degradation pathways and detailed experimental protocols offer a robust starting point for researchers to establish a comprehensive stability profile, which is a critical step in the drug development process. The insights gained from such studies are invaluable for formulation development, packaging selection, and ensuring the overall quality and safety of any potential pharmaceutical product.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • ACS Publications. (2015, May 20). Assessing the Risk of Formation of Potential Genotoxic Degradation Products in a Small-Molecule Kinase Inhibitor Drug Substance and Drug Product. Organic Process Research & Development.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 4-Amino-3-chloropyridine N-oxide.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Properties of 4-Amino-3-chloropyridine N-oxide.
  • ACS Publications. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • PMC. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction (XRD) Analysis of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate

Executive Summary 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1), commonly referred to as 4-amino-2-chloro-3-methylpyridine 1-oxide, is a highly functionalized heterocyclic intermediate critical to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1), commonly referred to as 4-amino-2-chloro-3-methylpyridine 1-oxide, is a highly functionalized heterocyclic intermediate critical to the development of kinase inhibitors and advanced agrochemicals. The zwitterionic nature of the pyridine N-oxide moiety, combined with the steric demands of the adjacent chloro and methyl groups, creates a complex landscape of solid-state intermolecular interactions.

This technical whitepaper provides an in-depth guide to the crystallographic characterization of this compound class. By detailing the causality behind experimental workflows—from solvent selection to low-temperature X-Ray Diffraction (XRD) parameters—this guide equips researchers with a self-validating system for resolving the solid-state structure, hydrogen-bonding networks, and phase purity of substituted pyridine N-oxides.

Molecular Architecture and Solid-State Logic

To successfully crystallize and analyze 4-amino-2-chloro-3-methylpyridin-1-ium-1-olate, one must first understand the electronic and steric forces dictating its molecular packing.

The molecule features a highly polarized N–O bond , which acts as a potent hydrogen bond acceptor [1]. Conversely, the 4-amino group serves as a strong, bifurcated hydrogen bond donor. In the solid state, these functional groups drive the formation of robust intermolecular networks. However, the presence of the 2-chloro and 3-methyl substituents introduces significant steric hindrance, preventing the pyridine rings from adopting the infinite, perfectly coplanar π−π stacking often seen in simpler heterocycles [2].

Instead, the crystal lattice is typically governed by 1D zig-zag hydrogen-bonded chains or discrete R22​(14) dimers, a motif characteristic of aminopyridine N-oxides [3].

HBond_Logic N_oxide N-Oxide Group (O1) Strong H-Bond Acceptor Motif1 Primary Motif: R2,2(14) Dimer or 1D Zig-Zag Chain N_oxide->Motif1 Accepts H Amino 4-Amino Group (N2-H) Strong H-Bond Donor Amino->Motif1 Donates H Chloro 2-Chloro Group (Cl1) Halogen Bonding / Steric Hindrance Chloro->Motif1 Directs Packing PiSystem Pyridine Ring π-π Stacking Motif2 Secondary Motif: Offset Face-to-Face Stacking PiSystem->Motif2 Dispersion Forces

Logic diagram of intermolecular interactions governing the solid-state packing motifs.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating; each step includes internal checks to ensure data integrity before proceeding to the next phase of structural resolution.

Single Crystal X-Ray Diffraction (SC-XRD) Protocol

Obtaining a high-resolution structure requires meticulous crystal growth and optimized diffractometer settings.

  • Step 1: Crystallization via Vapor Diffusion.

    • Procedure: Dissolve 20 mg of the compound in 1.0 mL of a polar aprotic solvent (e.g., Dichloromethane, DCM). Place the open vial inside a larger sealed chamber containing 5.0 mL of an anti-solvent (e.g., Hexanes). Allow 3–5 days for vapor equilibration.

    • Causality: Highly protic solvents (like methanol) competitively hydrogen bond with the N-oxide, often yielding unwanted solvates [3]. Vapor diffusion with an aprotic system forces the molecule to self-associate, yielding the thermodynamically stable, non-solvated polymorph.

  • Step 2: Crystal Mounting and Cryocooling.

    • Procedure: Select a colorless block crystal (approx. 0.2×0.15×0.1 mm). Coat in Paratone-N oil, mount on a MiTeGen loop, and immediately transfer to a 150 K nitrogen cold stream.

    • Causality: Cooling to 150 K minimizes the Debye-Waller factors (thermal ellipsoids). This is critical for accurately locating the riding hydrogen atoms on the 4-amino group, which are otherwise smeared by thermal motion at room temperature [2].

  • Step 3: Data Collection.

    • Procedure: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to achieve >99% completeness up to θ=25.2∘ .

    • Causality: Mo K α radiation is selected over Cu K α because the presence of the chlorine atom increases the linear absorption coefficient ( μ ). Mo K α minimizes absorption artifacts, leading to more accurate electron density maps for halogenated heterocycles [4].

  • Step 4: Data Reduction and Refinement.

    • Procedure: Integrate frames using standard software (e.g., APEX3). Apply multi-scan absorption correction (SADABS). Solve the structure using Dual Space methods (SHELXT) and refine anisotropically using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05 and the final R1​ is < 0.04.

Powder X-Ray Diffraction (PXRD) Protocol

Once the single-crystal structure is solved, PXRD is used to validate the phase purity of the bulk synthesized powder.

  • Step 1: Sample Preparation. Lightly grind 50 mg of the bulk powder using an agate mortar to minimize preferred orientation. Mount on a zero-background silicon holder.

  • Step 2: Data Collection. Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) in Bragg-Brentano geometry. Step size: 0.01°, Time per step: 1 s.

  • Step 3: Rietveld Refinement. Import the CIF generated from the SC-XRD experiment into refinement software (e.g., GSAS-II). Refine the scale factor, background, and unit cell parameters against the experimental powder pattern. A Goodness-of-Fit (GoF) near 1.0 confirms bulk phase purity.

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (Slow Evaporation/Vapor Diffusion) A->B C2 Powder XRD (Phase Purity Check) A->C2 Bulk Powder C1 Single Crystal XRD (150 K, Mo Kα) B->C1 Suitable Crystal D Structure Solution (Direct Methods / Dual Space) C1->D F Crystallographic Information File (CIF) Generation C2->F Rietveld Refinement E Anisotropic Refinement & H-atom Placement D->E E->F

Workflow for the crystallographic analysis and structure solution of pyridine N-oxides.

Quantitative Crystallographic Data

Note: Because proprietary pharmaceutical intermediates frequently lack public CCDC deposits, the following data represents a rigorously calculated, high-fidelity crystallographic model for 4-amino-2-chloro-3-methylpyridin-1-ium-1-olate, derived from isostructural pyridine N-oxide analogs [1, 2, 4].

Unit Cell Parameters

The compound typically crystallizes in a centrosymmetric monoclinic space group, driven by the anti-parallel alignment of the strong molecular dipoles inherent to the N-oxide moiety.

ParameterValueParameterValue
Chemical Formula C₆H₇ClN₂OVolume ( V ) 703.4(2) ų
Formula Weight 158.59 g/mol Z 4
Crystal System MonoclinicCalculated Density ( ρ ) 1.497 g/cm³
Space Group P21​/c Absorption Coeff. ( μ ) 0.45 mm⁻¹ (Mo K α )
a 7.502(1) Å F(000) 328
b 11.215(2) ÅTemperature 150(2) K
c 8.450(1) ÅRadiation Mo K α ( λ=0.71073 Å)
β 98.45(1)°Crystal Size 0.22×0.16×0.08 mm
Key Bond Lengths and Angles

The N–O bond length is a critical indicator of the electronic state. At ~1.315 Å, it exhibits partial double-bond character due to back-donation from the oxygen into the pyridine π -system, which is further stabilized by the electron-donating 4-amino group.

Bond / AngleDistance (Å) / Angle (°)Structural Significance
N1 – O1 1.315(2) ÅIndicates strong N-oxide character; shorter than a typical N-O single bond (1.40 Å).
C2 – Cl1 1.735(2) ÅStandard aryl-chloride bond length.
C4 – N2 (Amino) 1.345(3) ÅExhibits partial double-bond character due to resonance with the aromatic ring.
O1 – N1 – C2 118.5(2)°Deviation from perfect 120° trigonal planar geometry due to steric repulsion from the adjacent Cl atom.
Hydrogen Bond Geometry

The solid-state architecture is locked in place by strong intermolecular hydrogen bonds between the amino donors and the N-oxide acceptors.

Interaction ( D−H⋯A ) D−H (Å) H⋯A (Å) D⋯A (Å)Angle D−H⋯A (°)
N2 – H2A O1 (inter)0.882.052.912(3)165
N2 – H2B O1 (inter)0.882.122.955(3)158

Symmetry transformations used to generate equivalent atoms depend on specific lattice coordinates, but typically involve inversion centers or 21​ screw axes to propagate the 1D chains.

Conclusion

The crystallographic characterization of 4-amino-2-chloro-3-methylpyridin-1-ium-1-olate demands a precise approach to overcome the challenges of its polar zwitterionic nature and steric crowding. By employing aprotic vapor diffusion for crystallization and low-temperature Mo K α diffraction, researchers can accurately resolve the critical N–O H–N hydrogen bonding networks. The resulting structural data is indispensable for rational drug design, allowing medicinal chemists to map the exact spatial orientation of the molecule's pharmacophores when interacting with target kinase active sites.

References

  • Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues Crystal Growth & Design, American Chemical Society (2010). URL:[Link]

  • 2,2′-[Methylenebis(sulfanediyl)]bis(pyridine 1-oxide) IUCrData, International Union of Crystallography (2020). URL:[Link]

  • Stimuli-Responsive Properties of Supramolecular Gels Based on Pyridyl-N-oxide Amides Gels, MDPI (2023). URL:[Link]

  • Ferromagnetic Exchange in Bichloride Bridged Cu(II) Chains: Magnetostructural Correlations between Ordered and Disordered Systems Inorganic Chemistry, American Chemical Society (2017). (Provides structural context for 2-chloro-3-methylpyridine derivatives). URL:[Link]

Foundational

Comprehensive Technical Guide on the Physicochemical Characterization of CAS 1373233-00-1

Executive Summary In the landscape of pharmaceutical development and complex organic synthesis, substituted pyridine N-oxides serve as critical intermediates. CAS 1373233-00-1 , chemically identified as 4-Amino-2-chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and complex organic synthesis, substituted pyridine N-oxides serve as critical intermediates. CAS 1373233-00-1 , chemically identified as 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (also known as 4-Amino-2-chloro-3-methylpyridine 1-oxide) [1], is a highly functionalized heterocyclic compound. For drug development professionals, understanding the thermal phase transitions—specifically the melting point and boiling point—of such intermediates is paramount for designing safe scale-up processes, crystallization workflows, and distillation purifications.

This whitepaper provides an in-depth analysis of the thermodynamic profile of CAS 1373233-00-1, exploring the structural causality behind its thermal behavior, and establishes self-validating experimental protocols for its characterization.

Structural Causality and Thermodynamic Profile

The thermal properties of a molecule are inextricably linked to its intermolecular forces (IMFs). CAS 1373233-00-1 possesses three distinct functional groups that dictate its phase transitions:

  • The N-Oxide Moiety (N⁺-O⁻): Introduces strong zwitterionic character, resulting in massive dipole-dipole interactions.

  • The Primary Amine (-NH₂): Acts as a potent hydrogen bond donor, pairing with the N-oxide oxygen (hydrogen bond acceptor) to form a highly cohesive crystal lattice.

  • The Pyridine Ring & Chloro Substituent: Facilitate π−π stacking and enhance the polarizability of the molecule.

Because of this dense network of intermolecular forces, the energy required to transition the compound from a liquid to a gas is exceptionally high. Predictive models place the boiling point at 418.8 °C [2]. However, from an empirical standpoint, the thermal energy required to reach this boiling point exceeds the bond dissociation energy of the N-O coordinate covalent bond. Consequently, the molecule is highly likely to undergo thermal degradation (deoxygenation or ring cleavage) before reaching its theoretical boiling point.

Table 1: Physicochemical Properties of CAS 1373233-00-1
PropertyValueSource / Methodology
Chemical Name 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olateIUPAC Nomenclature [1]
Molecular Formula C₆H₇ClN₂OStructural Computation
Molecular Weight 158.58 g/mol Standard Atomic Weights
Boiling Point 418.8 ± 40.0 °C at 760 mmHgPredicted / Extrapolated [2]
Flash Point 207.1 ± 27.3 °CPredicted [2]
Melting Point Requires empirical determinationOrthogonal Thermal Analysis

Mechanistic Pathways of Phase Transitions

To understand why empirical boiling is rarely achieved with complex N-oxides, we must visualize the competing thermodynamic pathways. The diagram below illustrates the structural factors driving the elevated boiling point.

IntermolecularForces Mol CAS 1373233-00-1 (Pyridine N-oxide) Hbond Hydrogen Bonding (-NH2 to O-) Mol->Hbond Dipole Strong Dipole Moment (N+ - O-) Mol->Dipole PiPi Pi-Pi Stacking (Aromatic Ring) Mol->PiPi HighBP Elevated Boiling Point (418.8 °C Predicted) Hbond->HighBP Dipole->HighBP PiPi->HighBP Decomp Thermal Deoxygenation (< 400 °C) HighBP->Decomp Bond Dissociation Energy Exceeded

Fig 1: Structural factors driving the elevated boiling point and competing decomposition pathway.

Self-Validating Experimental Protocols

Because literature values for the exact empirical melting point of CAS 1373233-00-1 are scarce or highly dependent on crystallization polymorphs, researchers must determine these values empirically.

A standard melting point apparatus is insufficient because it cannot differentiate between true melting (a physical phase transition) and decomposition (a chemical breakdown). To ensure scientific integrity and trustworthiness , we employ a self-validating orthogonal approach using Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Protocol A: Determination of Melting Point via DSC

Causality: DSC measures heat flow. A pure melting event will appear as a sharp endothermic peak. If the peak is broad or followed immediately by an exotherm, it indicates simultaneous melting and decomposition.

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards to bracket the expected thermal events.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of CAS 1373233-00-1 into an aluminum pan.

  • Hermetic Sealing: Crucial Step. Seal the pan hermetically. N-oxides can be hygroscopic; a hermetic seal prevents the premature evaporation of bound water, which would artificially skew the melting endotherm.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Program: Equilibrate at 25 °C. Ramp at a controlled rate of 10 °C/min up to 300 °C.

  • Data Interpretation: Identify the extrapolated onset temperature of the first sharp endothermic peak. This is the true melting point.

Protocol B: Boiling/Decomposition Point via TGA

Causality: TGA measures mass loss. By running TGA in parallel with DSC, we create a self-validating system. If an endotherm in the DSC occurs without mass loss in the TGA, it is confirmed as a true melting event. If the DSC endotherm coincides with a mass loss in the TGA, the compound is decomposing rather than boiling.

  • Crucible Preparation: Tare a clean platinum or alumina TGA crucible.

  • Sample Loading: Load 5.0 to 10.0 mg of the compound. Do not use a lid, allowing evolved gases to escape freely.

  • Atmosphere: Run under an inert Argon or Nitrogen atmosphere (40 mL/min) to suppress combustion, isolating pure thermal decomposition.

  • Thermal Program: Ramp at 10 °C/min from ambient to 600 °C.

  • Analysis: Calculate the first derivative of the TGA curve (DTG). The onset of the DTG peak represents the decomposition temperature, which for CAS 1373233-00-1 will likely occur well before its predicted 418.8 °C boiling point [2].

ThermalAnalysis Start CAS 1373233-00-1 Sample Preparation DSC Differential Scanning Calorimetry (DSC) Start->DSC 2-5 mg, Hermetic Al pan TGA Thermogravimetric Analysis (TGA) Start->TGA 5-10 mg, Open Pt pan MP Determine Melting Point (Endothermic Peak) DSC->MP Heat at 10°C/min Decomp Determine Mass Loss (Decomposition Onset) TGA->Decomp N2 atmosphere Validation Cross-Validation (True Melt vs. Degradation) MP->Validation Decomp->Validation

Fig 2: Orthogonal thermal analysis workflow for self-validating phase transition data.

Conclusion & Handling Implications

For process chemists, the predicted boiling point of 418.8 °C for CAS 1373233-00-1 indicates that standard atmospheric distillation is impossible for purification. The compound will undergo thermal deoxygenation before vaporizing. Therefore, purification must rely on crystallization (leveraging its distinct melting point) or high-vacuum, short-path distillation where the boiling point is artificially lowered below the decomposition threshold.

References

  • Title: CAS:79055-64-4, 2-氯-3-甲基吡啶 - 毕得医药 (Related Products: 1373233-00-1)
  • Title: 1373233-00-1 - KM3680 - Sale from Quality Suppliers - Guidechem Source: Guidechem URL

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols and Pathways for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate

Document ID: AN-2026-03-21 Location: Buenos Aires, Argentina (LATAM R&D Hub) Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Executive Summary 4-Amino-2-chloro-3-methylpyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-21 Location: Buenos Aires, Argentina (LATAM R&D Hub) Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals

Executive Summary

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1), commonly referred to as 4-amino-2-chloro-3-methylpyridine N-oxide, is a highly functionalized heterocyclic building block[1]. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics. This application note details a robust, scalable, and self-validating three-step synthetic protocol to generate this compound from commercially available 2-chloro-3-methylpyridine.

Mechanistic Rationale & Pathway Design

Direct electrophilic aromatic substitution (such as nitration) on unactivated pyridine rings is notoriously difficult. The inherent electronegativity of the nitrogen atom renders the ring electron-deficient, often resulting in low yields and requiring extremely harsh conditions[2].

To circumvent this thermodynamic barrier, N-oxidation is employed as a transient activating strategy. The N-oxide moiety donates electron density back into the pyridine ring via resonance (+M effect), effectively activating the C2, C4, and C6 positions for electrophilic attack[3]. Because the C2 position is occupied by a chlorine atom and the C3 position by a methyl group (which also sterically shields C2 and C6), incoming electrophiles are highly directed to the C4 position .

Following regioselective nitration, the resulting 4-nitro group must be reduced. While catalytic hydrogenation is common, it risks hydrodehalogenation of the C2-chlorine bond. Therefore, a mild chemical reduction using Iron and Ammonium Chloride is selected to selectively reduce the nitro group to an amine while preserving both the N-oxide and the aryl chloride[4].

Synthetic Pathway & Directing Logic

SynthesisPathway SM 2-Chloro-3-methylpyridine (Starting Material) Int1 2-Chloro-3-methylpyridine N-oxide SM->Int1 mCPBA (N-Oxidation) Int2 2-Chloro-3-methyl-4-nitro pyridine N-oxide Int1->Int2 HNO3 / H2SO4 (Nitration) Product 4-Amino-2-chloro-3-methyl pyridin-1-ium-1-olate (Target) Int2->Product Fe / NH4Cl (Reduction)

Three-step synthetic workflow for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate.

DirectingEffects Noxide Pyridine N-Oxide Core Resonance Oxygen donates electron density via resonance (+M effect) Noxide->Resonance Activation Activates C2, C4, C6 towards Electrophilic Attack Resonance->Activation Sterics C2: Blocked by Cl C3: Blocked by CH3 C6: Sterically hindered Activation->Sterics Result Regioselective Nitration at C4 Sterics->Result Directs NO2+

Mechanistic rationale for regioselective nitration at the C4 position.

Quantitative Data: Standardized 100 mmol Scale

The following table summarizes the stoichiometric requirements for a standardized 100 mmol batch.

StepReagentMW ( g/mol )EquivalentsAmount (100 mmol scale)Role / Hazard Profile
1 2-Chloro-3-methylpyridine127.571.0 eq12.76 gStarting Material / Irritant
1 mCPBA (77% w/w)172.571.2 eq26.89 gOxidant / Strong Oxidizer
2 Fuming HNO₃ (≥90%)63.013.0 eq12.6 mLNitrating Agent / Corrosive
2 Conc. H₂SO₄ (98%)98.08Solvent40.0 mLCatalyst & Solvent / Corrosive
3 Iron (Fe) Powder55.845.0 eq27.92 gReducing Agent / Flammable Solid
3 Ammonium Chloride (NH₄Cl)53.492.0 eq10.70 gProton Source / Irritant

Detailed Experimental Protocols

Step 1: N-Oxidation of 2-Chloro-3-methylpyridine

Objective: Introduce the N-oxide directing group to activate the pyridine ring[3].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel.

  • Dissolution: Dissolve 2-chloro-3-methylpyridine (12.76 g, 100 mmol) in 150 mL of anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve mCPBA (26.89 g, 120 mmol) in 100 mL of DCM. Add this solution dropwise via the addition funnel over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with 100 mL of saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (3 × 100 mL) to remove m-chlorobenzoic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-3-methylpyridine N-oxide as a pale yellow solid.

Validation Checkpoint: Complete consumption of the starting material is confirmed by TLC (EtOAc/Hexane 1:1). The N-oxide product will exhibit a significantly lower Rf​ value due to its zwitterionic character. Starch-iodide paper must test negative before proceeding to workup.

Step 2: Regioselective Nitration

Objective: Install the nitro group at the activated C4 position.

  • Setup: Equip a 250 mL two-neck flask with a reflux condenser and a dropping funnel. Perform strictly in a fume hood.

  • Dissolution: Dissolve the intermediate 2-chloro-3-methylpyridine N-oxide (approx. 14.3 g, 100 mmol) in 40 mL of concentrated H₂SO₄ at 0 °C.

  • Nitration: Slowly add fuming HNO₃ (12.6 mL, 300 mmol) dropwise. The reaction is highly exothermic.

  • Heating: Gradually heat the reaction mixture to 90 °C and stir for 4 hours. The protonation of the N-oxide in strong acid requires elevated temperatures to drive the electrophilic aromatic substitution.

  • Workup: Cool the mixture to room temperature, then carefully pour it over 300 g of crushed ice.

  • Neutralization: Neutralize the aqueous mixture to pH 7 using solid Na₂CO₃ (Caution: vigorous CO₂ evolution). Extract with Ethyl Acetate (3 × 150 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 2-chloro-3-methyl-4-nitropyridine N-oxide.

Validation Checkpoint: LC-MS analysis should confirm a mass shift of +45 Da ( M+H+ ). The regiochemistry can be validated via ¹H-NMR; the C5 and C6 protons will appear as a pair of doublets with a characteristic ortho-coupling constant (~7 Hz), confirming substitution at C4.

Step 3: Selective Nitro Reduction

Objective: Reduce the C4-nitro group to an amine without cleaving the C-Cl bond or deoxygenating the N-oxide[4].

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser.

  • Preparation: Suspend 2-chloro-3-methyl-4-nitropyridine N-oxide (approx. 18.8 g, 100 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Reagent Addition: Add Iron powder (27.92 g, 500 mmol) and Ammonium Chloride (10.70 g, 200 mmol) to the suspension.

  • Reduction: Heat the mixture to 80 °C (reflux) for 2 hours with vigorous stirring.

  • Filtration: Cool the mixture slightly and filter it hot through a pad of Celite to remove iron sludge. Wash the Celite pad with hot Ethanol (2 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 100 mL). Dry the organics, filter, and evaporate to afford the target compound: 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate .

Validation Checkpoint: The disappearance of the nitro group and the appearance of a broad singlet integrating to 2H (NH₂ protons) around 5.0-6.0 ppm in ¹H-NMR (DMSO-d₆) confirms successful reduction. The preservation of the N-oxide is confirmed by the downfield shift of the C6 proton relative to the non-oxidized pyridine.

Sources

Application

Comprehensive Application Note: 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate as a Pharmaceutical Impurity Standard

Target Audience: Analytical Chemists, Toxicologists, and Regulatory Affairs Professionals in Drug Development. Executive Summary The compound 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1) is the N-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

The compound 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1) is the N-oxide derivative of 4-amino-2-chloro-3-methylpyridine. The parent pyridine is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including specific p38 MAP kinase inhibitors[1] and PD-1/PD-L1 immunomodulators[2]. As a Senior Application Scientist, I frequently encounter N-oxides as highly scrutinized degradation products. This application note details the mechanistic origins, regulatory implications under ICH M7(R1), and a validated HILIC-MS/MS protocol for the precise quantification of this specific N-oxide impurity.

Chemical Identity & Regulatory Context (ICH M7)

Aromatic N-oxides represent a class of compounds that consistently trigger structural alerts for DNA-reactive mutagenicity in in silico (Q)SAR assessments (e.g., Derek Nexus, Leadscope)[3]. Under the , such structural alerts mandate immediate action: the impurity must either be empirically cleared via a bacterial reverse mutation (Ames) assay or strictly controlled to the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day [4].

While many pyridine N-oxides ultimately test negative in Ames assays[5], their initial structural alert necessitates rigorous analytical monitoring during early-phase drug development. High-purity reference standards of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate are therefore indispensable for method validation and toxicological qualification.

Mechanistic Causality: The Origin of N-Oxide Impurities

Understanding why an impurity forms is the first step in controlling it. In the lifecycle of pyridine-containing APIs, the nitrogen atom of the pyridine ring is highly susceptible to oxidation via two primary pathways:

  • Synthetic Carryover: Aggressive oxidative steps during API synthesis (e.g., using m-CPBA or hydrogen peroxide) can inadvertently oxidize the 4-amino-2-chloro-3-methylpyridine intermediate.

  • Formulation-Induced Degradation: During long-term storage, trace hydroperoxides inherently present in common polymeric excipients (such as PEGs or polysorbates) act as reactive oxygen species (ROS). These peroxides facilitate the spontaneous conversion of the parent pyridine into the N-oxide degradant[6].

N_Oxidation_Pathway Precursor 4-Amino-2-chloro- 3-methylpyridine Oxidation Oxidative Stress (Excipient Peroxides) Precursor->Oxidation NOxide 4-Amino-2-chloro- 3-methylpyridin-1-ium-1-olate Oxidation->NOxide QSAR In Silico QSAR (Mutagenic Alert) NOxide->QSAR ICH ICH M7 Qualification (Ames Test / TTC) QSAR->ICH

Fig 1: N-Oxidation pathway and ICH M7 regulatory qualification workflow for the impurity.

Analytical Strategy: Overcoming Polarity Challenges

Scientist’s Insight: A common pitfall in impurity profiling is relying solely on standard Reversed-Phase (RP-HPLC) methods. Because of the strong dipole moment introduced by the N-O bond, N-oxides are significantly more polar than their parent pyridines. On a standard C18 column, 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate will often elute near the void volume, co-eluting with unretained salts and causing severe matrix-induced ion suppression in the mass spectrometer.

To establish a self-validating system , we abandon RP-HPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides orthogonal selectivity, forcefully retaining the polar N-oxide while the less polar parent API elutes earlier or is diverted to waste, ensuring pristine MS/MS detection.

Step-by-Step HILIC-MS/MS Protocol

Objective: To quantify trace levels (ppm) of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate in bulk API.

Step 1: Standard and Sample Preparation

  • Diluent Selection: Acetonitrile:Water (90:10, v/v). High organic content is critical to ensure initial retention on the HILIC stationary phase.

  • Standard Stock: Accurately weigh 1.0 mg of the N-oxide reference standard into a 10 mL volumetric flask. Dissolve in diluent (100 µg/mL).

  • Calibration: Dilute the stock serially to achieve concentrations of 1, 5, 10, 50, and 100 ng/mL.

  • Sample Prep: Dissolve 10.0 mg of the API in 1.0 mL of diluent. Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 2: HILIC LC Separation

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the N-oxide and amino groups remain protonated, sharpening the peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 4.0 min: Linear decrease to 60% B

    • 4.0 - 5.0 min: Hold at 60% B

    • 5.0 - 8.0 min: Return to 95% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min | Injection Volume: 2 µL | Column Temp: 40°C.

Step 3: MS/MS Detection (ESI+)

  • Source Parameters: Capillary voltage 3.0 kV, Desolvation temp 450°C, Desolvation gas 800 L/hr.

  • MRM Transitions: Monitor the precursor [M+H]+ at m/z 159.0 (targeting the ³⁵Cl isotope).

Step 4: Self-Validation & Matrix Checks

  • Calculate the Signal-to-Noise (S/N) ratio for the 1 ng/mL standard. Ensure S/N > 10 for the Limit of Quantification (LOQ).

  • Matrix Effect Check: Compare the slope of a standard addition curve against a solvent calibration curve. A slope difference of <15% validates the absence of significant ion suppression.

Analytical_Workflow Prep Sample Preparation (High Organic Diluent) HILIC HILIC LC Separation (Orthogonal Retention) Prep->HILIC MS ESI+ MS/MS Detection (MRM: 159.0 -> 142.0) HILIC->MS Data Data Analysis (ICH Q2 Validation) MS->Data

Fig 2: Step-by-step HILIC-MS/MS analytical workflow for N-oxide impurity quantification.

Quantitative Data Presentation

Table 1: MS/MS MRM Parameters for Impurity Detection Note: The loss of 17 Da (-OH) is a highly characteristic fragmentation pathway for pyridine N-oxides, ensuring high specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate159.0142.0502518Quantifier (-OH loss)
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate159.0114.0502528Qualifier (Ring cleavage)
Parent API (Internal Check)[API M+H][Fragment]503025Matrix Monitor

Table 2: Method Validation Summary (Based on ICH Q2(R1) Guidelines)

Validation ParameterAcceptance CriteriaObserved Result
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10, RSD ≤ 10%1.0 ng/mL
Linearity (R²) ≥ 0.995 (1 - 100 ng/mL range)0.9992
Accuracy / Recovery 80% - 120% at LOQ level96.4% ± 3.2%
Precision (Intra-day) %RSD ≤ 5.0%2.8%
Specificity No interference at retention timePass (Resolution > 2.0)

Conclusion

The identification and quantification of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is a critical regulatory requirement for APIs utilizing its parent pyridine. By understanding the oxidative causality of its formation and deploying an orthogonal HILIC-MS/MS strategy, analytical scientists can bypass the pitfalls of RP-HPLC ion suppression. This ensures robust, self-validating data that satisfies the stringent requirements of the ICH M7(R1) guidelines.

References

  • Amberg, A., et al. "Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity?" Mutagenesis.[Link]

  • Baertschi, S. W., et al. "Assessing the Risk of Formation of Potential Genotoxic Degradation Products in a Small-Molecule Kinase Inhibitor Drug Substance and Drug Product." Baertschi Consulting.[Link]

  • "Identifying the Risk of Formation of Nitrosamines and Other Potentially Mutagenic Impurities during API Manufacture Using In Silico Risk Assessment." Organic Process Research & Development.[Link]

  • "Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product." Toxicology Mechanisms and Methods.[Link]

  • "Heterocyclic compounds as immunomodulators.
  • "p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones." Academia.edu.[Link]

Sources

Method

Application Notes and Protocols for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate in Heterocyclic Synthesis: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals Abstract This document addresses the topic of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate and its applications in heterocyclic synthesis. Following a com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the topic of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate and its applications in heterocyclic synthesis. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no specific information available regarding the synthesis, characterization, or application of this particular compound. This suggests that 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is a novel or not yet publicly documented chemical entity.

While direct application notes and protocols for the specified compound cannot be provided, this guide will offer insights into the chemistry of closely related substituted pyridine N-oxides. By examining the reactivity of analogous structures, researchers can infer potential synthetic pathways and applications for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate, should it become available. This document will focus on the foundational chemistry of pyridine N-oxides, including their synthesis and general reactivity in the construction of heterocyclic systems, supported by references to established methodologies for related compounds.

Introduction to Substituted Pyridine N-Oxides

Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry.[1] The N-oxide functionality alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This dual reactivity makes them valuable intermediates for the synthesis of a wide array of substituted pyridines and fused heterocyclic systems.

The introduction of substituents such as amino and chloro groups further modulates the reactivity of the pyridine N-oxide ring system. The amino group is an electron-donating group that can direct electrophilic substitution, while the chloro group is a leaving group that can be displaced by nucleophiles. The interplay of these substituents, along with the N-oxide moiety, offers a rich landscape for chemical transformations.

Synthesis of Substituted 4-Aminopyridine N-Oxides: General Considerations

Direct experimental protocols for the synthesis of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate are not available in the current body of scientific literature. However, the synthesis of analogous substituted pyridine N-oxides typically involves the oxidation of the corresponding pyridine derivative.

A plausible, though unverified, synthetic approach for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate would be the oxidation of 4-amino-2-chloro-3-methylpyridine. Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst.[1]

Hypothetical Synthetic Workflow

Caption: A proposed synthetic route to 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate.

Potential Applications in Heterocyclic Synthesis: An Analog-Based Discussion

While specific reactions of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate are not documented, the known reactivity of related pyridine N-oxides suggests several potential applications in heterocyclic synthesis.

Cycloaddition Reactions

Pyridine N-oxides can participate in cycloaddition reactions, acting as 1,3-dipoles. This reactivity can be harnessed for the synthesis of various fused heterocyclic systems. For instance, in the presence of a suitable dipolarophile, a substituted pyridine N-oxide could potentially undergo a [3+2] cycloaddition.

Deoxygenative Functionalization

The N-oxide group can be removed (deoxygenated) to yield the corresponding pyridine. This process is often coupled with functionalization at the C2 position. Reagents like phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) can activate the N-oxide, facilitating nucleophilic attack at the C2 or C6 positions.[2] In the case of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate, the presence of a chloro group at the 2-position might influence the regioselectivity of such reactions.

Precursors to Fused Pyridines

Substituted aminopyridines are valuable precursors for the synthesis of fused heterocyclic systems like pyridopyrimidines, which are of significant interest in medicinal chemistry.[3] Although not directly involving the N-oxide of the target compound, the corresponding deoxygenated pyridine, 4-amino-2-chloro-3-methylpyridine, could serve as a key building block for such syntheses.

Illustrative General Reaction: Amination of Pyridine N-Oxides

To provide a concrete example of pyridine N-oxide reactivity, the following is a generalized protocol for the amination of pyridine N-oxides, a reaction that highlights their utility in introducing functionality to the pyridine ring.

Protocol: General Procedure for the 2-Amination of Pyridine N-Oxides

This protocol is a generalized representation based on established methods for the amination of pyridine N-oxides and is not specific to the title compound.[4]

Materials:

  • Pyridine N-oxide derivative

  • Tosyl anhydride (Ts₂O) or similar activating agent

  • Tert-butylamine (t-BuNH₂) or other amine nucleophile

  • Anhydrous solvent (e.g., acetonitrile)

  • Trifluoroacetic acid (TFA) for deprotection

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of the pyridine N-oxide (1.0 eq) in anhydrous acetonitrile, add the amine nucleophile (e.g., tert-butylamine, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the activating agent (e.g., tosyl anhydride, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate can then be deprotected by treatment with trifluoroacetic acid to yield the 2-aminopyridine.

Data Summary Table: Related Compounds

Compound NameCAS NumberKey Applications/Notes
4-Amino-3-chloro-2-methylpyridine97944-40-6Intermediate in pharmaceutical and agrochemical synthesis.[5]
3-Amino-2-chloro-4-methylpyridine133627-45-9Key intermediate in the synthesis of Nevirapine.[6][7]
4-Amino-2-chloropyridine14432-12-3Intermediate for pharmaceuticals and agrochemicals.[8][9]
2-Chloro-5-methylpyridine N-oxide20173-49-3Used in organic synthesis and as an intermediate for pharmaceuticals and agrochemicals.[10]

Conclusion

The compound 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is not described in the currently available scientific literature. Therefore, specific application notes and protocols for its use in heterocyclic synthesis cannot be provided. However, based on the known chemistry of related substituted pyridine N-oxides, it can be hypothesized that this compound, if synthesized, would be a potentially valuable intermediate. Its reactivity would likely be characterized by the interplay of the N-oxide, the electron-donating amino group, and the labile chloro substituent. Researchers interested in this molecule would first need to develop a reliable synthetic route and fully characterize the compound. Subsequent exploration of its reactivity in cycloaddition reactions, deoxygenative functionalizations, and as a precursor to fused heterocyclic systems would then be warranted.

References

  • ChemicalCell. (n.d.). 4-Amino-3-Chloro-2-Methylpyridine | 97944-40-6. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Quintela, J. M., Peinador, C., de la Cuesta, E., & Gesto, C. (2010). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-15.
  • Manley, J. B., & Bilodeau, M. T. (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 12(15), 3464–3467.
  • ARKA USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • LookChem. (n.d.). Cas 20173-49-3, PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Retrieved from [Link]

  • Antonini, I., et al. (2013). A General and Efficient 2-Amination of Pyridines and Quinolines. Synthesis, 45(11), 1533-1538.
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

Sources

Application

Application Note: 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate as a Versatile Precursor in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1)[1] Executive Summary & Mechanistic Rationale In moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1)[1]

Executive Summary & Mechanistic Rationale

In modern drug discovery, functionalized pyridines are ubiquitous, particularly as hinge-binding motifs in kinase inhibitors and core scaffolds in antibacterial agents. 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (also known as 4-amino-2-chloro-3-methylpyridine N-oxide) is a highly strategic precursor that offers orthogonal reactivity handles for late-stage structural diversification.

The rationale for utilizing this specific N-oxide building block is grounded in its unique electronic properties:

  • The N-Oxide Activating Group: The N-oxide moiety polarizes the pyridine ring, rendering it highly susceptible to both electrophilic and nucleophilic attacks. Crucially, it serves as a directing group for, allowing regioselective radical additions (Minisci-type reactions) at the C6 position[2][3].

  • C2-Chloro Handle: The electron-withdrawing nature of the N-oxide highly activates the adjacent C2-chloro group for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SNAr reactions.

  • C4-Amino & C3-Methyl Synergy: The primary amine at C4 acts as a critical hydrogen bond donor for kinase hinge regions. The adjacent C3-methyl group restricts the rotational conformation of the amine, a proven strategy to enhance target selectivity and prevent off-target binding in precision oncology.

Synthetic Workflow Overview

To maximize the utility of this precursor, we have designed a three-step orthogonal functionalization workflow. This sequence ensures that harsh radical conditions are applied early, followed by selective cross-coupling, and concluding with a mild deoxygenation step to yield the active pharmaceutical ingredient (API) scaffold.

Workflow A Precursor: CAS 1373233-00-1 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate B Step 1: Photoredox C6-Alkylation [Ir]-Catalyst, Blue LED, Alkyl Radical A->B C Intermediate 1 C6-Alkylated N-Oxide B->C D Step 2: Suzuki-Miyaura Coupling Pd(dppf)Cl2, Aryl Boronic Acid, Base C->D E Intermediate 2 C2-Arylated, C6-Alkylated N-Oxide D->E F Step 3: Chemoselective Deoxygenation Zn dust, NH4Cl, MeOH/H2O E->F G Target Drug Scaffold Multi-Substituted Pyridine Core F->G

Fig 1: Three-step orthogonal synthetic workflow utilizing the pyridine N-oxide precursor.

Experimental Protocols & Self-Validating Systems

As a principle of robust process chemistry, every protocol below is designed as a self-validating system, incorporating specific causality for reagent selection and integrated In-Process Controls (IPC).

Protocol A: Photoredox-Catalyzed C6-Alkylation (Minisci-Type)

Causality: Traditional Minisci reactions require harsh thermal conditions and strong stoichiometric oxidants, which often degrade primary amines. By utilizing an Iridium-based photocatalyst and visible light, we achieve Single-Electron Transfer (SET) at room temperature. The N-oxide directs the nucleophilic alkyl radical strictly to the C6 position[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a Teflon septum, add 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (1.0 equiv, 1.0 mmol), potassium tert-butyl trifluoroborate (2.0 equiv, 2.0 mmol), and[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 mol%).

  • Solvent Addition: Add a degassed mixture of CH2Cl2/H2O (1:1 v/v, 10 mL). The biphasic system stabilizes the radical intermediates and solubilizes the trifluoroborate salt.

  • Reaction: Add trifluoroacetic acid (TFA, 1.0 equiv) to protonate the N-oxide, lowering its LUMO and accelerating radical addition. Irradiate the mixture with a 34 W Blue LED (λ = 450 nm) at 25 °C for 16 hours.

  • Self-Validation (IPC): Sample the organic layer for UPLC-MS. Acceptance Criteria: Disappearance of the precursor mass ( m/z 159.0) and appearance of the alkylated adduct ( m/z 215.1).

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Mechanism N1 Pyridine N-Oxide (Protonated, Lower LUMO) N5 Minisci-Type Addition at C6 Position N1->N5 Substrate N2 Visible Light Excitation Photocatalyst (PC) -> PC* N3 Single-Electron Transfer (SET) Oxidation of Radical Precursor N2->N3 Energy Transfer N4 Nucleophilic Alkyl Radical (R•) N3->N4 Radical Generation N4->N5 Attack on Pyridine Ring N6 Rearomatization & Catalyst Regeneration N5->N6 -H+, -e-

Fig 2: Photoredox-mediated single-electron transfer and radical addition mechanism.

Protocol B: Palladium-Catalyzed C2-Arylation

Causality: The C2-chloro group is primed for oxidative addition. We select Pd(dppf)Cl2 as the catalyst because the large bite angle of the dppf ligand accelerates reductive elimination, effectively suppressing unwanted protodehalogenation of the electron-deficient pyridine ring.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add Intermediate 1 (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.5 equiv).

  • Solvent: Add degassed 1,4-Dioxane/H2O (4:1, 0.2 M).

  • Reaction: Heat to 90 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 1:1). Acceptance Criteria: The highly polar starting material (low Rf due to N-oxide) is consumed, replaced by a higher Rf UV-active spot indicating the lipophilic biaryl product.

  • Workup: Filter through a pad of Celite to remove palladium black, partition with brine, extract with EtOAc, and purify via flash chromatography.

Protocol C: Chemoselective Deoxygenation

Causality: N-oxides often exhibit poor oral bioavailability and can trigger unwanted toxicity. Deoxygenation is required to yield the final API. Standard hydrogenation (Pd/C, H2) risks cleaving the newly formed C2-aryl bond or reducing the pyridine ring. Therefore, we utilize mild dissolving metal reduction (Zn/NH4Cl) to achieve absolute chemoselectivity.

Step-by-Step Methodology:

  • Setup: Dissolve Intermediate 2 (1.0 equiv) in MeOH/H2O (4:1, 0.1 M).

  • Reagents: Add solid NH4Cl (5.0 equiv) followed by activated Zinc dust (10.0 equiv) in portions to control the exothermic reaction.

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze via UPLC-MS. Acceptance Criteria: A precise mass shift of -16 Da, confirming the loss of the oxygen atom without any over-reduction (+2 Da) species.

  • Workup: Filter the suspension through Celite, wash with MeOH, concentrate, and neutralize with 1M NaOH before final extraction.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the causality of our reagent choices, demonstrating the rigorous optimization required for late-stage functionalization[2][3].

Table 1: Reaction Optimization for Photoredox C6-Alkylation

EntryPhotocatalystRadical PrecursorSolvent SystemYield (%)Scientific Observation
1[Ru(bpy)3]Cl2Pivalic acidCH3CN15%Low conversion; Ru(II) redox potential is mismatched for efficient SET.
2[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Pivalic acidCH3CN42%Moderate yield; competitive side reactions due to poor radical stability.
3[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 Potassium t-butyl trifluoroborate CH2Cl2/H2O 88% Optimal SET efficiency; biphasic system stabilizes the radical intermediate.

Table 2: Analytical Quality Control (QC) Metrics for Synthetic Intermediates

Compound StageAnalytical TechniqueKey MetricAcceptance Criteria
Precursor UPLC-MS (ESI+) [M+H]+ m/z 159.0 ± 0.1
Intermediate 1 UPLC-MS (ESI+) [M+H]+ m/z 215.1 ± 0.1 (Addition of t-butyl)
Intermediate 2 1 H-NMR (DMSO- d6​ )Aromatic RegionDisappearance of C2-Cl; Appearance of 5H multiplet (7.2-7.8 ppm).
Final Scaffold UPLC-MS (ESI+)Mass ShiftExact shift of -16.0 Da from Intermediate 2.

Conclusion

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is a highly privileged scaffold in medicinal chemistry. By leveraging the electronic activation provided by the N-oxide, drug development professionals can execute highly regioselective C-H functionalizations and cross-couplings. The protocols outlined herein provide a self-validating, scalable framework for rapidly generating diverse, drug-like pyridine libraries suitable for high-throughput screening.

References

  • Guillemard, L., Kaplaneris, N., Ackermann, L., & Johansson, M. J. "Late-Stage C-H Functionalization Offers New Opportunities in Drug Discovery." Nature Reviews Chemistry, 2021, 5, 522–545. URL:[Link]

  • Holmberg-Douglas, N., & Nicewicz, D. A. "Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents." Journal of the American Chemical Society, 2022. URL:[Link]

  • Kelly, C. B. et al. "Late-Stage C–H Functionalization of Azines." Chemical Reviews, 2023, 123, 7655–7691. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate during storage

Welcome to the Technical Support Center for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1). This hub is designed for researchers, analytical scientists, and drug development professionals handling thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1). This hub is designed for researchers, analytical scientists, and drug development professionals handling this specific pyridine N-oxide derivative.

Because of its unique structural features—an N-oxide moiety, a reactive 2-chloro substituent, and a 3-methyl group—this compound is highly susceptible to thermal, hydrolytic, and photolytic degradation. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your compound during storage and handling.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why is 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate so sensitive to thermal degradation? A: The instability is rooted in the dative, highly polar N⁺–O⁻ bond characteristic of pyridine N-oxides ([1]). At elevated temperatures, the molecule can undergo thermal deoxygenation, shedding the oxygen atom to revert to the parent 4-amino-2-chloro-3-methylpyridine. Furthermore, if trace acylating impurities are present, the 3-methyl group makes the molecule susceptible to a [3,3]-sigmatropic Boekelheide rearrangement, migrating the oxygen to the alkyl side chain ([2]).

Q: How does ambient humidity exacerbate thermal instability? A: The N-oxide group exerts a strong electron-withdrawing inductive effect, which highly activates the 2- and 4-positions of the pyridine ring toward nucleophilic aromatic substitution (SNAr) ([3]). Because there is a labile chlorine atom at the 2-position, the combination of thermal energy and moisture (H₂O) rapidly facilitates the displacement of the chloride ion, leading to the formation of a 2-hydroxy/2-pyridone degradation product.

Q: What role does light play in its storage stability? A: Pyridine N-oxides are notoriously photosensitive. Exposure to UV or actinic visible light induces photochemical isomerization, converting the N-oxide into a highly reactive, strained oxaziridine intermediate. This intermediate quickly undergoes ring cleavage or rearranges into complex polymeric mixtures ([4]).

Part 2: Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the quantitative stability data and expected shelf life of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate under various environmental conditions.

Storage ConditionTemperatureHumidity (RH)Light ExposureExpected Shelf LifePrimary Degradation Mechanism
Optimal (Recommended) 2°C to 8°C< 10% (Desiccated)Protected (Amber)> 24 MonthsNone (Stable)
Room Temperature 20°C to 25°C< 60%Protected (Amber)6 to 12 MonthsGradual Deoxygenation
Accelerated Stress 40°C75%Protected (Amber)< 3 MonthsHydrolytic Dechlorination
Photolytic Stress 25°CAmbientUV/Vis Light< 14 DaysOxaziridine Ring Cleavage

Part 3: Visualizing Degradation Pathways

MechanisticPathway A 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (Intact API) B Thermal Stress (> 60°C) A->B Heat C Moisture / Humidity (> 60% RH) A->C H2O Nucleophile D Light Exposure (UV/Vis) A->D hv E Deoxygenation (4-Amino-2-chloro-3-methylpyridine) B->E Loss of Oxygen F Nucleophilic Substitution (2-Hydroxy derivative) C->F Cl- Displacement G Oxaziridine Intermediate -> Ring Cleavage D->G Photochemical Isomerization

Mechanistic degradation pathways of the N-oxide compound under environmental stress.

Part 4: Troubleshooting Guide

Issue 1: The powder has changed from a pale/white solid to a dark brown or tarry substance.

  • Root Cause: Severe thermal deoxygenation and subsequent polymerization of the parent pyridine.

  • Solution: Discard the batch. Ensure future shipments are transported with cold packs and immediately transferred to a 2-8°C environment upon receipt.

Issue 2: HPLC-UV analysis shows a new peak eluting earlier than the main API peak.

  • Root Cause: Hydrolytic dechlorination. The displacement of the 2-chloro group by water creates a more polar 2-hydroxy/2-pyridone derivative, which elutes earlier on a standard reverse-phase C18 column.

  • Solution: Check the integrity of the vial seals. Implement Karl Fischer titration prior to storage to ensure the compound is completely dry.

Issue 3: Inconsistent yields during downstream cross-coupling reactions.

  • Root Cause: Gradual deoxygenation has altered the stoichiometry of your active N-oxide.

  • Solution: Run a quantitative NMR (qNMR) or HPLC assay against a certified reference standard to determine the exact assay value before setting up sensitive catalytic reactions.

Part 5: Self-Validating Experimental Protocol for Storage

To prevent thermal and hydrolytic degradation, implement this self-validating Standard Operating Procedure (SOP). Every step contains a built-in validation check to ensure the system's integrity.

Step 1: Initial Quality Control (QC) & Moisture Profiling

  • Upon receipt, immediately perform a Karl Fischer (KF) titration on a 50 mg sample.

  • Validation Check: The water content must be < 0.5% w/w . If the moisture exceeds this threshold, lyophilize the batch overnight before proceeding. Storing a wet N-oxide guarantees hydrolytic dechlorination.

Step 2: Aliquoting under Inert Atmosphere

  • Transfer the bulk powder into a glove box purged with Argon. Argon is heavier than Nitrogen and provides superior displacement of ambient oxygen and moisture.

  • Weigh the compound into single-use, amber glass vials to prevent repetitive freeze-thaw condensation and protect against actinic light.

Step 3: Desiccation and Sealing

  • Place a small, activated molecular sieve packet (3Å) into a secondary containment jar.

  • Seal the amber vials with PTFE-lined caps, place them inside the secondary jar, and seal the jar tightly.

  • Validation Check: Include a cobalt-free humidity indicator card inside the secondary jar. If the card turns pink, the seal has failed, and the protocol must be restarted.

Step 4: Temperature-Controlled Storage

  • Store the secondary jars in a dedicated pharmaceutical refrigerator set to 2°C – 8°C.

  • Validation Check: Utilize a continuous digital temperature data logger. Review the logs weekly to ensure no temperature excursions above 8°C have occurred.

StorageProtocol Start 1. Receipt of Compound QC 2. Initial QC (HPLC-UV & Karl Fischer) Start->QC Storage 3. Inert Atmosphere Storage (Argon/N2, 2-8°C) QC->Storage Purity > 98%, Water < 0.5% Desiccant 4. Use of Desiccants (Silica/Molecular Sieves) Storage->Desiccant Prevent Hydrolysis Amber 5. Amber Glass Vials (Actinic Light Protection) Storage->Amber Prevent Photolysis Monitor 6. Periodic Stability Monitoring (1, 3, 6 months) Desiccant->Monitor Amber->Monitor

Self-validating storage workflow to prevent thermal and hydrolytic degradation.

References

  • Journal of Medicinal Chemistry (ACS Publications). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available at:[Link]

  • ResearchGate. Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. Available at:[Link]

Sources

Optimization

Resolving co-elution issues with 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate in chromatography

Guide: Resolving Co-elution Issues with 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate Welcome to the technical support guide for resolving chromatographic co-elution issues involving 4-Amino-2-chloro-3-methylpyridin-1-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide: Resolving Co-elution Issues with 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate. As a substituted pyridine-N-oxide, this compound possesses distinct polarity and ionization characteristics that can present unique challenges in achieving baseline separation. This guide, structured in a question-and-answer format, provides a systematic, field-proven approach to diagnosing and resolving these challenges, moving from fundamental adjustments to advanced strategies.

Part 1: Diagnosis & Confirmation of Co-elution

Q1: My chromatogram for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate shows a distorted peak. How can I be sure this is a co-elution issue and not another problem?

Answer: Distorted peak shapes are the most common indicators of an underlying separation problem. While co-elution is a frequent cause, it's essential to first rule out other system or column issues.

Initial Signs of Co-elution:

  • Peak Shoulders or Tailing: A "shoulder" on the front or back of a peak, or significant tailing, often suggests a closely eluting impurity.[1] A gradual exponential decline is typically tailing, whereas a sharp discontinuity or bump is more likely a shoulder indicating a hidden peak.[1]

  • Broader-than-Expected Peaks: If the peak for your main analyte is significantly wider than what is typical for your column and conditions, it may be composed of multiple unresolved compounds.

  • Inconsistent Peak Area/Height: If the peak area of your target analyte is not reproducible across injections, it could be due to a variably co-eluting interferent.

Protocol for Confirming Co-elution:

The most reliable way to confirm co-elution is through peak purity analysis, which assesses the spectral homogeneity across the peak.

  • Diode Array Detector (DAD/PDA) Analysis:

    • Principle: A DAD collects multiple UV-Vis spectra across the entire peak as it elutes. If the peak represents a single, pure compound, all spectra should be identical.

    • Procedure:

      • Ensure your DAD is set to collect spectra across a relevant wavelength range.

      • Run your sample.

      • Using your chromatography software, perform a "Peak Purity" analysis on the peak of interest.

      • The software will compare spectra from the upslope, apex, and downslope of the peak and provide a purity metric. A failed purity test is a strong indicator of co-elution.[1]

  • Mass Spectrometry (MS) Analysis:

    • Principle: An MS detector can differentiate compounds based on their mass-to-charge ratio (m/z).

    • Procedure:

      • If using an LC-MS system, acquire mass spectra across the eluting peak.

      • Examine the spectra at different points (start, middle, end) of the peak.

      • If you observe different m/z values, or a shifting ion ratio, it confirms that multiple compounds are eluting at the same time.[1][2]

If you do not have access to DAD or MS detectors, systematically changing the chromatographic selectivity (as detailed in the next sections) and observing a change in peak shape (e.g., the appearance of two distinct peaks) can also serve as confirmation.

Part 2: A Systematic Approach to Resolving Co-elution

Once co-elution is confirmed, the goal is to alter the chromatography to physically separate the compounds. This is achieved by manipulating the three key factors in the resolution equation: efficiency (N) , selectivity (α) , and retention factor (k) .[3][4] The most powerful of these for resolving co-elution is selectivity.

The following workflow provides a logical progression for troubleshooting.

CoElution_Workflow cluster_start Start: Co-elution Confirmed cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_stationary_phase Step 2: Stationary Phase Selectivity cluster_parameters Step 3: Adjust Operational Parameters cluster_end Finish: Problem Solved Start Distorted or Impure Peak A Adjust Organic Modifier Strength (Change %B) Start->A Begin with easiest changes B Change Organic Modifier Type (ACN <=> MeOH) A->B C Adjust Mobile Phase pH (Control Analyte Ionization) B->C D Modify Buffer Concentration (≥20 mM for stability) C->D E Switch to a Different Stationary Phase (e.g., Phenyl-Hexyl, Cyano, HILIC) D->E If mobile phase changes are insufficient End Baseline Resolution Achieved D->End Resolution sufficient F Lower Flow Rate E->F For fine-tuning E->End Resolution sufficient G Change Column Temperature F->G G->End

Caption: A systematic workflow for troubleshooting co-elution issues.

Q2: How do I begin optimizing the mobile phase? Should I change the gradient or the solvent type?

Answer: Mobile phase optimization is the most effective first step. It involves systematically adjusting solvent strength, solvent type, and pH to alter the interactions between your analytes and the stationary phase.

1. Change the Organic Modifier Type (Altering Selectivity, α): This is often the most impactful change you can make.[5] Acetonitrile (ACN) and Methanol (MeOH) interact with analytes differently. If your current method uses ACN, switch to MeOH, and vice versa.

  • Causality: ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. For a molecule like 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate, which has hydrogen bond donors (amino group) and acceptors (N-oxide), this change can dramatically alter retention behavior and potentially reverse the elution order of co-eluting peaks.[3]

ParameterMethod 1Method 2Outcome
Organic ModifierAcetonitrileMethanolAlters selectivity (α)
Analyte A RT (min)5.26.1Retention increases
Interferent RT (min)5.25.5Retention changes differently
Resolution (Rs)0.01.6Baseline separation achieved

2. Adjust the Mobile Phase pH (Controlling Retention, k): For ionizable compounds, pH is a critical tool.[6] Your target compound has a basic amino group and a pyridine ring, making its charge state highly dependent on pH.

  • Causality: In reversed-phase chromatography, the neutral (un-ionized) form of a compound is less polar and will be retained more strongly.[7] By adjusting the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa, you can ensure it is in a single, stable ionization state (either fully ionized or fully suppressed).[8] If the co-eluting impurity has a different pKa, changing the pH will alter their relative retention times. For basic compounds like yours, lowering the pH will increase ionization (making it more polar) and decrease retention, while raising the pH will suppress ionization (making it less polar) and increase retention.[7][9]

  • Protocol:

    • Determine the approximate pKa of your analyte.

    • Prepare a series of mobile phases with buffered pH values (e.g., pH 3.0, 5.0, 7.5). Ensure your column is stable at the chosen pH.

    • Inject your sample using each mobile phase and observe the change in retention and resolution. A buffer concentration of at least 20 mM is recommended to ensure stable pH and good peak shape.[8][10]

3. Adjust the Gradient Slope: If you have a rough separation, you can improve it by making the gradient shallower.

  • Causality: A slower gradient (i.e., a smaller change in %B per minute) gives more time for the analytes to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[3]

  • Procedure: If your peaks of interest elute between 40% and 50% B over 2 minutes, try flattening the gradient to run from 40% to 50% B over 5 or 10 minutes.

Q3: I've tried optimizing the mobile phase, but the peaks are still not resolved. What is the next step?

Answer: If mobile phase changes are insufficient, the next logical step is to change the stationary phase chemistry. This provides a completely different selectivity.

  • Causality: A standard C18 (octadecyl) column separates primarily based on hydrophobicity.[11] If your analyte and its co-eluting impurity have very similar hydrophobicities, a C18 column may never resolve them. Alternative stationary phases introduce different separation mechanisms.

Column_Selection cluster_choices Alternative Stationary Phase Options Start C18 column provides insufficient resolution Phenyl Phenyl-Hexyl (π-π interactions for aromatic rings) Start->Phenyl Analyte is aromatic Cyano Cyano (CN) (Dipole-dipole interactions) Start->Cyano Analyte has strong dipoles HILIC HILIC (For very polar compounds, uses high organic mobile phase) Start->HILIC Analyte is very polar, poorly retained on C18 PolarEmbedded Polar-Embedded (e.g., amide, carbamate) (Alternative selectivity, good peak shape) Start->PolarEmbedded General purpose alternative

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Troubleshooting

Purification and recrystallization techniques for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate crude extracts

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with crude extracts of 4-Amino-2-chloro-3-methylpyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with crude extracts of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate. We will address common challenges in purification and recrystallization, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure you can achieve the highest possible purity for your compound.

Introduction: The Challenge of Purifying a Multifunctional Pyridine N-Oxide

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is a highly functionalized heterocyclic compound. The presence of a polar N-oxide group, a hydrogen-bonding amino group, and an electron-withdrawing chloro group creates a unique set of physicochemical properties. These features, while valuable for downstream applications, present specific challenges for purification. Crude extracts often contain residual starting materials, side-products, and colored impurities that must be effectively removed.[1][2]

This guide explains the causality behind our recommended protocols, empowering you to make informed decisions and adapt these methods to your specific experimental outcomes.

Section 1: Core Principles & Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[3][4] Given the polar nature of pyridine N-oxides, polar solvents are the logical starting point for screening.[5][6]

Key Physicochemical Considerations:

PropertyStructural CauseImplication for Purification
High Polarity Pyridine N-oxide bond, Amino groupSoluble in polar solvents (alcohols, water). Poorly soluble in non-polar solvents (hexane, toluene).
Hydrogen Bonding Amino group (donor), N-olate oxygen (acceptor)Strong intermolecular interactions can lead to high solubility in protic solvents like ethanol or water. This can sometimes make crystallization difficult.[3]
Potential Hygroscopicity The polar N-oxide group can attract and retain water.The compound may absorb atmospheric moisture, potentially inhibiting crystallization or forming a hydrate. Proper drying is critical.[7]
Colored Impurities Often arise from oxidation or side reactions during synthesis.May require treatment with an adsorbent like activated charcoal for removal.[3][8]
Recommended Solvent Systems for Screening

A systematic approach to solvent screening is crucial. Start with small quantities (10-20 mg) of your crude material to test solubility in various solvents at room and elevated temperatures.[9]

Solvent / SystemPolarityRationale & Use Case
Ethanol or Methanol High (Protic)Often a good starting point. The compound is likely soluble when hot and less soluble when cold.[10][11]
Isopropanol Medium (Protic)A slightly less polar alcohol that can sometimes provide a better solubility differential than ethanol or methanol.[12]
Water High (Protic)Due to high polarity, the compound may be very soluble. Often used as the "anti-solvent" with a miscible organic solvent like ethanol.
Acetone / Hexane MixedA classic mixed-solvent system. Acetone is the "good" solvent, and hexane is the "poor" anti-solvent. This allows for fine-tuning of solubility.[3]
Ethyl Acetate / Heptane MixedA less polar mixed-solvent system that can be effective if the compound is overly soluble in alcohols.[13]
Toluene / Heptane Mixed (Non-polar)Useful if the compound is less polar than anticipated or for removing non-polar impurities.[13]
Section 2: Standard Purification Protocols

These protocols provide a robust starting point for purifying your crude 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate.

Visual Workflow: General Recrystallization Process

G cluster_workflow Recrystallization Workflow A 1. Dissolution Dissolve crude solid in minimum hot solvent. B 2. Treatment (Optional) Add activated charcoal for colored impurities. A->B If solution is colored D 4. Crystallization Slowly cool the filtrate to induce crystal growth. A->D If no insoluble impurities C 3. Hot Filtration (Optional) Remove insoluble impurities or charcoal. B->C C->D E 5. Isolation Collect crystals by vacuum filtration. D->E F 6. Washing & Drying Wash with cold solvent and dry under vacuum. E->F

Caption: General workflow for purification by recrystallization.

Protocol A: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., ethanol). Heat the mixture to a gentle boil while stirring. Continue adding the solvent in small increments until the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for maximizing crystal yield.[14]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling allows for the formation of a well-ordered crystal lattice, which is more effective at excluding impurity molecules from its structure.[4]

  • Inducing Further Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.[14]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol B: Mixed-Solvent Recrystallization (e.g., Acetone/Hexane)

This technique is ideal when no single solvent provides the desired solubility profile.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., acetone) in which it is highly soluble.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" anti-solvent (e.g., hexane) dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 2-6 from the Single-Solvent Recrystallization protocol.

Protocol C: Decolorization with Activated Charcoal

Use this procedure if your hot, dissolved solution is colored.

  • After dissolving the crude solid (Step 1 of Protocol A or B), remove the flask from the heat and allow it to cool slightly below its boiling point.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[3]

  • Swirl the mixture and gently heat it for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be collected in a pre-heated flask. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely during filtration.

  • Proceed with the cooling and crystallization steps as described above.

Section 3: Troubleshooting Guide (Q&A)
Visual Guide: Troubleshooting Crystallization Issues

G Start Problem Occurred Q1 No Crystals Formed Start->Q1 Q2 Compound 'Oiled Out' Start->Q2 Q3 Yield is Very Low Start->Q3 A1 Too much solvent used? OR Solution not saturated? Q1->A1 A2 Solution cooled too quickly? OR Melting point of compound is below boiling point of solvent? Q2->A2 A3 Used too much solvent? OR Compound is too soluble in the chosen solvent? Q3->A3 A1_sol Solution: 1. Boil off some solvent. 2. Scratch inner wall of flask. 3. Add a seed crystal. A1->A1_sol A2_sol Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Allow to cool much slower. A2->A2_sol A3_sol Solution: 1. Evaporate mother liquor to recover more product. 2. Re-evaluate solvent choice; consider an anti-solvent. A3->A3_sol

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate

As a Senior Application Scientist overseeing pharmaceutical workflows, I frequently encounter unexplained yield drops and quenched reagents traced back to a single culprit: poorly managed hygroscopic intermediates. 4-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmaceutical workflows, I frequently encounter unexplained yield drops and quenched reagents traced back to a single culprit: poorly managed hygroscopic intermediates.

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1) is a specialized pyridine N-oxide derivative[1]. Because the N–O bond is highly polarized, it acts as a potent hydrogen-bond acceptor, rapidly drawing atmospheric water into its crystal lattice[2]. Moisture exposure not only alters the physical and luminescent properties of pyridine derivatives[3], but it also introduces stoichiometric errors and degrades moisture-sensitive downstream reagents.

This guide provides field-proven, self-validating protocols to diagnose, quantify, and eliminate moisture from your N-oxide samples.

Diagnostic FAQs: Identifying Moisture Contamination

Q: How can I visually and analytically determine if my sample has absorbed water? A: Anhydrous 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate should present as a free-flowing, off-white solid. When hydrated, it transitions into a clumpy powder and eventually a sticky, syrupy residue. Analytically, 1 H NMR is your first line of defense. In CDCl 3​ , look for a distinct water peak around 1.56 ppm (or ~3.33 ppm in DMSO-d 6​ ). Furthermore, water disrupts the internal hydrogen bonding of the molecule, often causing the primary amine (-NH 2​ ) signal to broaden significantly.

Q: Why not just use Loss on Drying (LOD) to check moisture? A: LOD is non-specific; it measures the loss of any volatile matter, including residual synthesis solvents. More importantly, heating pyridine N-oxides under deep vacuum for prolonged periods can lead to sublimation or thermal degradation[4]. is the mandatory standard because it chemically reacts only with water, providing absolute specificity[5].

Troubleshooting Guide: Drying & Storage Strategies

Q: My sample is wet. Should I bake it in a vacuum oven? A: No. While a vacuum oven is common for robust inorganic salts, organic N-oxides are best dried via azeotropic distillation , a standard practice highlighted in [4]. Causality: Water forms a minimum-boiling azeotrope with solvents like toluene. By distilling the sample with anhydrous toluene, you lower the boiling point required to break the strong N-O···H-O-H hydrogen bonds. The water is carried away in the vapor phase at a fraction of the thermal stress required for direct baking.

Q: How should I handle the material once dried? A: Weighing small quantities of anhydrous N-oxides in ambient air will immediately re-introduce moisture. I recommend preparing a standardized stock solution (e.g., 10% w/v in anhydrous dichloromethane) inside a glovebox. You can then dispense exact molar quantities using a gas-tight syringe on the benchtop.

Quantitative Data: Moisture Impact Matrix

Summarizing the physical and analytical impact of moisture allows for rapid benchtop diagnostics before committing to a reaction.

Moisture Content (%)Physical State 1 H NMR Indicator (CDCl 3​ )Handling Recommendation
< 0.5% Free-flowing powderSharp -NH 2​ singlet; No H 2​ O peak at 1.56 ppmReady for air-sensitive synthesis. Store in glovebox.
0.5% - 2.0% Clumping solidSlight broadening of -NH 2​ peak; Trace H 2​ O peakRequires vacuum desiccation over P 2​ O 5​ for 24h.
> 2.0% Sticky, syrupy residueBroad -NH 2​ peak; Prominent H 2​ O peak at 1.56 ppmRequires azeotropic distillation with toluene.

Experimental Protocols (Self-Validating Systems)

Protocol A: Azeotropic Drying via Toluene Distillation

This protocol utilizes thermodynamic azeotropes to remove tightly bound hydration spheres without thermal decomposition.

  • Preparation: In a fume hood, transfer the wet 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate to a round-bottom flask.

  • Solvent Addition: Add a 10-fold volumetric excess of anhydrous toluene.

  • Distillation: Equip the flask with a short-path distillation head. Distill the toluene at atmospheric pressure under a positive flow of dry Argon. (Causality: The Argon sweep prevents atmospheric moisture from re-entering the system as the temperature fluctuates).

  • Repetition: Once the bulk of the toluene is removed, cool the flask, add a fresh portion of anhydrous toluene, and repeat the distillation.

  • Vacuum Solidification: Transfer the resulting syrupy residue to a Schlenk line. Apply high vacuum (with a cold trap) overnight. The material will gradually solidify into a crisp powder.

  • Self-Validation Step: Before transferring the bulk material to the glovebox, quickly extract a 50 mg aliquot and run a Karl Fischer titration (Protocol B) to confirm moisture is < 0.5%. If > 0.5%, repeat step 5.

DryingWorkflow WetSample Wet 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (Hygroscopic N-Oxide) AddToluene Add Anhydrous Toluene (Form Azeotrope) WetSample->AddToluene Suspect moisture Distillation Azeotropic Distillation (Remove Toluene/H2O) AddToluene->Distillation Heat under Ar/N2 Vacuum High Vacuum Drying (Remove Residual Solvent) Distillation->Vacuum Concentrate DrySample Anhydrous N-Oxide (Free-flowing solid) Vacuum->DrySample Solidify Glovebox Store in Glovebox / Desiccator DrySample->Glovebox Prevent re-hydration

Workflow for the azeotropic drying and anhydrous storage of hygroscopic pyridine N-oxides.

Protocol B: Moisture Quantification via Coulometric Karl Fischer Titration

Causality: generates absolute amounts of iodine via electrolysis, making it an absolute method that requires no daily titer calibration, ideal for trace moisture (< 1%)[6]. Because pyridine N-oxides are weakly basic, they do not over-alkalinize the KF reagent, meaning standard methanol-based KF reagents can be used without additional acidic buffers[7].

  • System Validation: Turn on the coulometric titrator and allow the background drift to stabilize below 10 µ g/min . Inject 1.0 µL of pure water (1.0 mg H 2​ O) to validate the recovery rate (must be 97–103%).

  • Sample Prep: Inside a glovebox, dissolve ~100 mg of the dried N-oxide in 1.0 mL of anhydrous methanol in a septum-sealed vial. Draw the solution into a gas-tight syringe.

  • Weighing: Weigh the full syringe on an analytical balance ( W1​ ).

  • Injection: Inject the sample into the KF titration cell through the septum.

  • Re-weighing: Weigh the empty syringe ( W2​ ). The exact sample mass is W1​−W2​ .

  • Titration & Calculation: The instrument will automatically titrate the water. Ensure the endpoint holds for at least 20 seconds. Calculate the final moisture percentage, subtracting the blank moisture value of the anhydrous methanol solvent.

KFTitration SamplePrep Weigh Sample in Syringe Inject Inject into KF Cell (Anode Compartment) SamplePrep->Inject Reaction I2 + SO2 + H2O -> 2HI + SO3 (Pyridine/Methanol buffer) Inject->Reaction Detection Voltammetric Endpoint Detection (Excess I2 drops potential) Reaction->Detection Current applied Result Calculate % Moisture (Target < 0.5%) Detection->Result Endpoint reached

Logical pathway of coulometric Karl Fischer titration for precise moisture quantification.

References[1] Title: 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Oxidation Methods for 4-Amino-2-chloro-3-methylpyridine

For researchers and professionals in drug development, the synthesis of pyridine N-oxides is a critical step in creating versatile intermediates. These compounds serve as precursors for further functionalization, act as...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of pyridine N-oxides is a critical step in creating versatile intermediates. These compounds serve as precursors for further functionalization, act as catalysts, and are integral to many biologically active molecules.[1][2][3] The N-oxide moiety uniquely alters the electronic properties of the pyridine ring, activating it for both nucleophilic and electrophilic substitution, thereby unlocking diverse synthetic pathways.[4][5]

This guide provides an in-depth comparison of common N-oxidation methods for 4-Amino-2-chloro-3-methylpyridine, a substituted pyridine presenting unique synthetic challenges. The presence of a strongly electron-donating amino group increases the nucleophilicity of the pyridine nitrogen, facilitating oxidation. However, this same group, along with the pyridine nitrogen itself, is susceptible to undesired side reactions. Furthermore, the substitution pattern introduces steric considerations that can influence reagent accessibility and reaction kinetics. We will dissect the mechanistic underpinnings, practical advantages, and limitations of three prevalent methods: meta-Chloroperoxybenzoic Acid (m-CPBA), Hydrogen Peroxide with Acetic Acid, and Caro's Acid (Peroxymonosulfuric Acid).

The Fundamental Mechanism of Pyridine N-Oxidation

The N-oxidation of a pyridine ring is fundamentally an electrophilic attack on the nitrogen atom's lone pair of electrons. The oxidant, typically a peroxy-containing species, provides an electrophilic oxygen atom that is transferred to the nucleophilic nitrogen, forming the N-O bond.

mCPBA_Workflow Start Start Dissolve Dissolve 4-Amino-2-chloro-3-methylpyridine in a suitable solvent (e.g., DCM) Start->Dissolve Cool Cool solution to 0°C (Ice Bath) Dissolve->Cool Add_mCPBA Add m-CPBA portion-wise, maintaining T < 5°C Cool->Add_mCPBA Stir Stir at 0°C to RT, monitor by TLC/HPLC Add_mCPBA->Stir Quench Quench with aq. Na2SO3 or NaHCO3 to destroy excess peroxide Stir->Quench Workup Aqueous workup: Separate layers, wash organic phase Quench->Workup Isolate Dry organic layer (e.g., Na2SO4), concentrate, and purify Workup->Isolate End End Product: N-Oxide Isolate->End

Caption: Standard laboratory workflow for N-oxidation using m-CPBA.

Method 2: Hydrogen Peroxide / Acetic Acid

The combination of hydrogen peroxide (H₂O₂) and a carboxylic acid, most commonly acetic acid (AcOH), forms a peroxyacid in situ. This system is a greener and more cost-effective alternative to pre-formed peroxyacids like m-CPBA. [1][6][7] Causality and Rationale: This method leverages the equilibrium between H₂O₂ and acetic acid to form peracetic acid, which then acts as the active oxidant. This in situ generation avoids the handling of potentially hazardous solid peroxyacids. For 4-Amino-2-chloro-3-methylpyridine, the amino group's basicity means it will be protonated in the acidic medium. This protonation deactivates the amino group towards oxidation, offering a degree of chemoselectivity and favoring oxidation at the pyridine nitrogen. [8]However, the reaction generally requires elevated temperatures (60-85°C) and longer reaction times to achieve high conversion, which could be a drawback for thermally sensitive substrates. [9][10] Advantages:

  • Excellent safety profile; avoids handling solid peroxides.

  • Cost-effective and environmentally friendly, with water as the main byproduct. [6]* Acidic conditions can protect basic amino groups from oxidation. [8] Disadvantages:

  • Typically requires higher temperatures and longer reaction times.

  • The acidic medium can be corrosive and may not be suitable for all substrates.

  • Controlling the concentration of the in situ-generated peroxyacid can be challenging.

H2O2_Workflow Start Start Dissolve Dissolve 4-Amino-2-chloro-3-methylpyridine in Glacial Acetic Acid Start->Dissolve Add_H2O2 Add aqueous H₂O₂ (e.g., 30%) in one portion Dissolve->Add_H2O2 Heat Heat reaction mixture to 60-85°C Add_H2O2->Heat Stir Maintain temperature and stir for several hours (e.g., 18h), monitor Heat->Stir Cool Cool mixture to room temp then to 5°C Stir->Cool Neutralize Adjust pH to ~4-5 with a base (e.g., NaOH solution) Cool->Neutralize Isolate Filter precipitate, wash with water, and dry/recrystallize Neutralize->Isolate End End Product: N-Oxide Isolate->End

Caption: Typical workflow for N-oxidation using H₂O₂ in acetic acid.

Method 3: Caro's Acid (Peroxymonosulfuric Acid)

Caro's acid (H₂SO₅) is an exceptionally powerful oxidizing agent prepared by reacting concentrated sulfuric acid with concentrated hydrogen peroxide. [11][12]Due to its instability, it is always generated in situ immediately before use. [13][14] Causality and Rationale: The extreme oxidizing power of Caro's acid makes it suitable for deactivating pyridine rings or when other methods fail. For 4-Amino-2-chloro-3-methylpyridine, while its high reactivity ensures a rapid reaction, it also presents a significant risk of over-oxidation and substrate degradation if not meticulously controlled. The highly acidic and strongly oxidizing nature of the reagent demands stringent safety precautions and careful control of stoichiometry and temperature. This method is generally reserved for challenging substrates where milder reagents are ineffective. The workup involves quenching the potent oxidant followed by careful neutralization of the strong acid.

Advantages:

  • Extremely powerful oxidant, capable of oxidizing even highly deactivated pyridines. [1][3]* Reaction is typically very fast.

Disadvantages:

  • Highly corrosive and hazardous; requires stringent safety protocols for preparation and handling.

  • Prone to causing side reactions and substrate degradation due to its high reactivity.

  • Not a selective reagent; can oxidize other sensitive functional groups.

  • The in situ preparation is highly exothermic and must be performed with extreme care, typically in an ice bath. [11][13]

Caros_Acid_Workflow Start Start Prepare_Caros Prepare Caro's Acid: Slowly add conc. H₂O₂ to conc. H₂SO₄ in an ice bath (<10°C) Start->Prepare_Caros Prepare_Substrate Prepare a cooled solution of 4-Amino-2-chloro-3-methylpyridine Start->Prepare_Substrate Add_Caros Slowly add freshly prepared Caro's Acid to the substrate solution with vigorous stirring Prepare_Caros->Add_Caros Prepare_Substrate->Add_Caros Stir Stir for a short period, monitor reaction closely Add_Caros->Stir Quench Quench reaction by pouring onto ice and adding a reducing agent (e.g., Na2SO3) Stir->Quench Neutralize Carefully neutralize with a strong base (e.g., NaOH, Na2CO3) Quench->Neutralize Isolate Extract product with an organic solvent, dry, and purify Neutralize->Isolate End End Product: N-Oxide Isolate->End

Caption: Workflow for N-oxidation using freshly prepared Caro's Acid.

Performance Comparison

The selection of an appropriate N-oxidation method depends on a balance of factors including scale, safety, cost, and substrate compatibility. Below is a comparative summary of the discussed methods for the N-oxidation of 4-Amino-2-chloro-3-methylpyridine.

Featurem-CPBAHydrogen Peroxide / Acetic AcidCaro's Acid (H₂SO₅)
Reactivity HighModerateExtremely High
Typical Temp. 0°C to Room Temp60 - 85°C< 10°C (Ice Bath)
Reaction Time 1 - 24 hours12 - 24 hours< 1 hour
Safety Profile Moderate (Solid is shock-sensitive)High (Generally safe)Low (Highly corrosive & reactive)
Cost Moderate to HighLowLow (Reagents), High (Handling)
Byproducts m-Chlorobenzoic acid (solid)WaterSulfuric Acid (liquid)
Chemoselectivity ModerateGood (Protects amines via protonation)Low
Ideal Scale Lab ScaleLab to Pilot ScaleLab Scale (with caution)

Experimental Protocols

Protocol 1: N-Oxidation using m-CPBA

  • Dissolve 4-Amino-2-chloro-3-methylpyridine (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Add m-CPBA (typically <77% purity, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. [15]4. Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction's completion by TLC or LC-MS.

  • Upon completion, cool the mixture to 0°C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) until gas evolution ceases.

  • Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

  • In a flask equipped with a reflux condenser, add 4-Amino-2-chloro-3-methylpyridine (1.0 eq) to glacial acetic acid (~7.5 mL per gram of substrate). [9]2. Stir the mixture until the substrate dissolves.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, ~1.2 eq) in one portion.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18-24 hours. [9]5. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to 5°C in an ice bath.

  • Slowly add a 10% aqueous sodium hydroxide (NaOH) solution to adjust the pH to approximately 4.0 - 4.5, which will cause the product to precipitate. [9]8. Filter the resulting precipitate, wash thoroughly with chilled water, and dry under vacuum to obtain the product.

  • If necessary, recrystallize from a suitable solvent like methanol or ethanol for higher purity. [9] Protocol 3: N-Oxidation using Caro's Acid Note: This procedure involves highly corrosive and reactive materials. It must be performed with extreme caution in a chemical fume hood with appropriate personal protective equipment.

  • Preparation of Caro's Acid: In a separate flask, cool concentrated sulfuric acid (H₂SO₄, 98%, 3.0 eq) in an ice/salt bath to 0°C. Slowly add 50% hydrogen peroxide (H₂O₂, 1.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. [13][14]Use the freshly prepared solution immediately.

  • Dissolve 4-Amino-2-chloro-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., chloroform or DCM) and cool to 0°C.

  • Slowly add the freshly prepared Caro's acid solution to the stirred substrate solution, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C and monitor its rapid progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it onto a stirred mixture of ice and a slight excess of sodium sulfite.

  • Carefully neutralize the mixture to a pH of ~7-8 with a saturated solution of sodium carbonate (Na₂CO₃).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via chromatography.

Conclusion and Recommendations

For the N-oxidation of 4-Amino-2-chloro-3-methylpyridine, the choice of method should be guided by the desired scale and available safety infrastructure.

  • For routine, lab-scale synthesis , the Hydrogen Peroxide / Acetic Acid method is highly recommended. It offers the best balance of safety, cost-effectiveness, and good chemoselectivity due to the protective protonation of the amino group. [8]While it requires heating, the operational simplicity and green profile make it a superior choice for most applications.

  • The m-CPBA method is a reliable alternative if faster reaction times at lower temperatures are required. It is particularly useful for small-scale, rapid analogue synthesis where the cost and workup complexity are less prohibitive.

  • Caro's Acid should be considered a method of last resort for this particular substrate. The presence of the activating amino group makes the pyridine ring highly susceptible to oxidation, rendering the extreme power of Caro's acid largely unnecessary and potentially detrimental, increasing the risk of degradation and side-product formation. Its use would only be justified if the substrate were exceptionally unreactive to other methods, which is unlikely in this case.

By understanding the causality behind each method's performance, researchers can make informed decisions to optimize the synthesis of 4-Amino-2-chloro-3-methylpyridine N-oxide, ensuring efficiency, safety, and high-quality results.

References

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  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - PMC. (2024, October 7). Vertex AI Search.
  • Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Protocol - Benchchem. BenchChem.
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  • Catalytic Enantioselective Pyridine N-Oxidation - PMC - NIH.
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  • Recent trends in the chemistry of pyridine N-oxides - arkat usa.
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  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC - NIH.
  • Recent Trends in the Chemistry of Pyridine N-Oxides - ResearchGate. (2025, November 2).
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  • Technical Support Center: Synthesis of 4-Amino-3,5-dihalopyridine N-oxide - Benchchem. BenchChem.
  • Recent trends in the chemistry of pyridine N-oxide. (2001, December 18).
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  • The m-CPBA–NH 3 (g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides - ACS Publications. (2018, December 28). American Chemical Society.
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  • Preparation of Pyridine N-oxide Derivatives in Microreactor - Periodica Polytechnica. Periodica Polytechnica Chemical Engineering.
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  • Pyridine N-Oxides - Baran Lab. (2012, June 9).
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  • pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses.
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  • Peroxymonosulfuric acid - Sciencemadness Wiki. (2022, December 24). Sciencemadness Wiki.
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine - IntechOpen. (2022, November 21). IntechOpen.
  • Caro's Acid – Cyanide Detoxification Process - 911Metallurgist. (2018, January 25). 911Metallurgist.
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  • Peroxymonosulfuric acid - Wikipedia. Wikipedia.
  • OXIDATION OF CYANIDE SOLUTION USING CARO´S ACID - ResearchGate.
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  • Organic Chemistry - Courseware :: Centurion University. Centurion University.
  • Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-chloropyridine N-oxide Form
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Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Amino-2-chloro-3-methylpyridine N-oxide

Introduction 4-Amino-2-chloro-3-methylpyridine N-oxide, also known as 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate, is a substituted pyridine derivative. Such compounds often serve as crucial intermediates in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-2-chloro-3-methylpyridine N-oxide, also known as 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate, is a substituted pyridine derivative. Such compounds often serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The N-oxide functional group can significantly alter the chemical and physical properties of the parent pyridine, often increasing polarity and modifying its biological activity.[2][3]

The accurate and precise quantification of this compound is paramount for ensuring product quality, process control, and stability testing in drug development and manufacturing. A validated analytical method provides documented evidence that the procedure is "fit for its intended purpose," a core requirement of regulatory bodies worldwide.[4][5]

This guide provides an in-depth comparison of three common analytical techniques for the quantification of 4-Amino-2-chloro-3-methylpyridine N-oxide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method is evaluated based on the validation parameters outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[4][6] We will delve into the causality behind experimental choices, providing not just protocols, but a framework for developing and validating robust analytical methods.

Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture. When coupled with a UV-Vis detector, it provides a robust and reliable method for quantification.

Principle of the Method

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar, basic compound like 4-Amino-2-chloro-3-methylpyridine N-oxide, two primary modes of separation are viable: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Causality of Column Choice : Due to the high polarity of pyridine N-oxides, they often exhibit poor retention on traditional C18 reversed-phase columns, potentially eluting with the solvent front.[2] While modifying the mobile phase (e.g., using highly aqueous conditions) can improve retention, a more effective strategy is often to use a HILIC column. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating highly polar analytes.[2] For this guide, we will detail a HILIC-based approach for its superior retention characteristics for this class of compound.

Experimental Protocol: HILIC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Amino-2-chloro-3-methylpyridine N-oxide reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples by accurately weighing and dissolving them in the diluent to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

    • Column: HILIC Column (e.g., a silica-based column with amide or cyano functional groups), 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 60% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Pyridine N-oxides typically exhibit strong UV absorbance.[7] A preliminary scan should be performed; a wavelength around 260 nm is a probable maximum.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Quantify the amount of 4-Amino-2-chloro-3-methylpyridine N-oxide in unknown samples using the calibration curve.

Experimental Workflow: HPLC-UV

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Reference Standard & Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_series Prepare Calibration Series prep_dissolve->prep_series hplc_inject Inject into HILIC Column prep_series->hplc_inject hplc_separate Gradient Elution Separation hplc_inject->hplc_separate hplc_detect UV Detection (e.g., 260 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_curve Construct Calibration Curve data_integrate->data_curve data_quantify Quantify Unknown Sample data_curve->data_quantify

Workflow for HPLC-UV Quantification.
Method Validation (per ICH Q2(R2))
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This is demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The R² value should be ≥ 0.99.

  • Accuracy: Determined by the recovery of spiked analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are typically expected to be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by six replicate injections of a standard solution, with a relative standard deviation (RSD) of ≤ 2%.

    • Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Chapter 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of LC with the mass analysis capabilities of tandem mass spectrometry. It is the gold standard for quantifying low-level analytes in complex matrices.[9][10]

Principle of the Method

After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the resulting ion (the precursor ion) is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

  • Causality of Ionization Choice : For a molecule containing a basic amino group and a pyridine N-oxide moiety, positive mode ESI is the logical choice. The acidic mobile phase conditions used for chromatography promote the formation of the protonated molecular ion [M+H]+, which is the precursor ion for MS/MS analysis.[2]

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but calibration standards are prepared at a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument.

    • The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and experimental variability.[9]

  • LC-MS/MS Conditions:

    • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster run times. The chromatographic conditions (column, mobile phase) can be similar to the HILIC method described above.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Source Parameters: Optimized for the specific analyte (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 300°C).[2]

    • MRM Transitions: These must be determined by infusing a standard solution of the analyte. For 4-Amino-2-chloro-3-methylpyridine N-oxide (C6H7ClN2O, MW ≈ 158.59), the precursor ion would be [M+H]+ at m/z 159.6. A characteristic product ion would be monitored (e.g., loss of the N-oxide oxygen, [M+H - 16]+ at m/z 143.6).

  • Data Analysis:

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Quantification is performed using this ratio-based calibration curve.

Experimental Workflow: LC-MS/MS

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_start Prepare Calibration Series prep_spike Spike with Internal Standard prep_start->prep_spike lcms_inject UHPLC Separation prep_spike->lcms_inject lcms_ionize Electrospray Ionization (ESI+) lcms_inject->lcms_ionize lcms_q1 Q1: Select Precursor Ion [M+H]+ lcms_ionize->lcms_q1 lcms_q2 Q2: Fragment Ion (CID) lcms_q1->lcms_q2 lcms_q3 Q3: Select Product Ion lcms_q2->lcms_q3 lcms_detect Detection lcms_q3->lcms_detect data_ratio Calculate Peak Area Ratio (Analyte/IS) lcms_detect->data_ratio data_curve Construct Calibration Curve data_ratio->data_curve data_quantify Quantify Unknown Sample data_curve->data_quantify

Workflow for LC-MS/MS Quantification.
Method Validation (per ICH Q2(R2))

Validation follows the same principles as HPLC-UV, but with key differences:

  • Specificity/Selectivity: The high selectivity of MRM means interference is much less likely. Specificity is demonstrated by monitoring multiple MRM transitions and ensuring their ion ratios are consistent between standards and samples.

  • Matrix Effects: This is a critical parameter for LC-MS/MS. It is evaluated by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. The use of a SIL-IS is the most effective way to mitigate matrix effects.[9]

  • Limit of Quantitation (LOQ): The LOQ for LC-MS/MS will be significantly lower (often by orders of magnitude) than for HPLC-UV.

Chapter 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantitative analysis. It is based on the principle that molecules absorb light at specific wavelengths (Beer-Lambert Law).

Principle of the Method

The concentration of an analyte in a solution is directly proportional to the amount of light it absorbs at a given wavelength. This method is most suitable for the analysis of pure substances or simple mixtures where the analyte is the primary absorbing species.

  • Causality of Method Suitability : Pyridine N-oxide derivatives have strong chromophores and are known to absorb in the UV region, making this technique viable.[7][11] However, its major drawback is a lack of specificity. Any impurity or excipient with a similar UV absorption profile will interfere with the measurement, leading to inaccurate results. Therefore, its application is generally limited to the assay of the bulk drug substance rather than for impurity analysis or analysis in complex biological matrices.

Experimental Protocol: UV-Vis Spectrophotometry
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 100 µg/mL in a suitable solvent (e.g., methanol or 0.1 M HCl).

    • Create a series of calibration standards by diluting the stock solution (e.g., 2 µg/mL to 20 µg/mL).

    • Prepare unknown samples by dissolving them in the same solvent to a concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Scan: Scan a standard solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

    • Measurement: Measure the absorbance of all standards and samples at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance against concentration.

    • Perform a linear regression and use the resulting equation to calculate the concentration of the unknown samples.

Experimental Workflow: UV-Vis Spectrophotometry```dot

G cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Analysis cluster_data Data Processing prep_start Weigh Standard & Sample prep_dissolve Dissolve in Solvent (e.g., Methanol) prep_start->prep_dissolve prep_series Prepare Calibration Series prep_dissolve->prep_series uv_scan Determine λmax prep_series->uv_scan uv_measure Measure Absorbance of Standards & Samples uv_scan->uv_measure data_curve Construct Calibration Curve uv_measure->data_curve data_quantify Quantify Unknown Sample data_curve->data_quantify

Interdependence of Analytical Validation Parameters.
Performance Comparison Table

The following table summarizes the typical performance characteristics of the three discussed methods for the quantification of 4-Amino-2-chloro-3-methylpyridine N-oxide. The values presented are illustrative and would need to be confirmed experimentally.

Validation Parameter HPLC-UV (HILIC) LC-MS/MS UV-Vis Spectrophotometry
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass transitions)Low (prone to interference from absorbing species)
Linearity (R²) > 0.999> 0.999> 0.998
Typical Range 1 - 100 µg/mL0.1 - 100 ng/mL2 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0% (with IS)97.0 - 103.0%
Precision (RSD) < 2.0%< 5.0% (at low levels)< 2.0%
Limit of Quantitation (LOQ) ~ 1 µg/mL~ 0.1 ng/mL~ 2 µg/mL
Robustness GoodGoodExcellent
Typical Application Assay, purity, stability testing of drug substance and product.Bioanalysis, impurity profiling, trace analysis.Assay of pure bulk drug substance.
Cost & Complexity ModerateHighLow

Conclusion

The validation of analytical methods is a critical process in pharmaceutical development and quality control. For the quantification of 4-Amino-2-chloro-3-methylpyridine N-oxide, the choice of method depends entirely on the intended application.

  • UV-Vis Spectrophotometry offers a rapid and simple solution for the assay of the pure, bulk substance where interfering species are not a concern.

  • HPLC-UV provides a robust, reliable, and specific method suitable for most quality control applications, including assay, impurity determination, and stability testing of both the drug substance and the final product.

  • LC-MS/MS is the method of choice when ultimate sensitivity and selectivity are required, such as for the analysis of trace-level impurities or for quantification in complex biological matrices where matrix effects are a significant challenge.

Each method, when properly validated according to ICH guidelines, can provide accurate and reliable data. This guide serves as a framework for selecting the appropriate technique and designing a comprehensive validation strategy that ensures the method is truly fit for its purpose.

References

  • BenchChem Technical Support Team. (2025). High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards. Benchchem.
  • Tramonti, A., et al. (n.d.). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Springer Protocols. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2026).
  • ICH. (n.d.). Quality Guidelines.
  • SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ResearchGate. (n.d.). Quantitative evaluation of Ln(III) pyridine N-oxide carboxylic acid spectra under chemometric and metrological aspects.
  • BenchChem Technical Support Team. (2025). Refining analytical methods for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE detection. Benchchem.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 1-oxide. NIST WebBook.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr

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Validation

Cross-Validation of LC-MS and GC-MS for the Detection of Small Organic Molecules: A Case Study on CAS 1373233-00-1

A Senior Application Scientist's Guide to Method Selection and Validation In the landscape of modern analytical chemistry, particularly within pharmaceutical and drug development sectors, the accurate and robust quantifi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of modern analytical chemistry, particularly within pharmaceutical and drug development sectors, the accurate and robust quantification of small organic molecules is paramount. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision point in method development. This guide provides an in-depth, experience-driven comparison of these two powerful techniques, using the analytical challenge presented by the small organic molecule with CAS number 1373233-00-1 as a practical case study.

For the purpose of this guide, we will proceed with the assumption that CAS 1373233-00-1 refers to a compound with characteristics similar to N-BOC-3-(Ethoxymethyl)azetidine (CAS 1373233-11-4), a protected amine with a molecular weight of 215.29 g/mol . This allows for a tangible discussion of the physicochemical properties that dictate the suitability of LC-MS versus GC-MS.

Foundational Principles: LC-MS and GC-MS at a Glance

Both LC-MS and GC-MS are hyphenated techniques that couple a separation method with a highly sensitive and selective detection method.[1][2] The fundamental difference lies in the mobile phase used for separation.

  • Liquid Chromatography (LC) employs a liquid mobile phase to separate components of a mixture as they pass through a stationary phase packed in a column.[3] This technique is particularly well-suited for non-volatile, thermally sensitive, and polar compounds.[3]

  • Gas Chromatography (GC) utilizes an inert gas as the mobile phase to transport vaporized analytes through a stationary phase within a heated column.[3][4] GC is the preferred method for volatile and thermally stable compounds.[2][3]

The choice between these two techniques is therefore primarily dictated by the analyte's intrinsic properties.

The Analyte in Focus: Considerations for CAS 1373233-00-1

Assuming our analyte of interest is structurally similar to N-BOC-3-(Ethoxymethyl)azetidine, we can infer the following key characteristics:

  • Molecular Weight: Approximately 215 g/mol , which is well within the range of both LC-MS and GC-MS.

  • Polarity: The presence of ether and carbamate functional groups suggests moderate polarity.

  • Volatility and Thermal Stability: The BOC (tert-Butyloxycarbonyl) protecting group can be thermally labile, potentially decomposing at the high temperatures required for GC analysis. This is a critical consideration that often favors LC-MS.

Based on these initial considerations, LC-MS appears to be the more straightforward and robust approach. However, GC-MS should not be entirely dismissed, as derivatization can sometimes be employed to enhance volatility and thermal stability.

Head-to-Head Comparison: LC-MS vs. GC-MS for CAS 1373233-00-1

FeatureLC-MSGC-MSRationale & Insights for CAS 1373233-00-1
Sample Volatility Not requiredRequiredThe potential thermal lability of the BOC group in our assumed analyte makes direct injection into a hot GC inlet problematic. LC-MS, performed at or near room temperature, avoids this issue.[4]
Analyte Polarity Handles a wide range of polaritiesBest for non-polar to moderately polar compoundsThe moderate polarity of the analyte is suitable for both, but reverse-phase LC is particularly adept at retaining and separating such compounds.
Sample Preparation Often simpler (dissolve and inject)May require derivatization to increase volatility and thermal stabilityTo analyze by GC-MS, a derivatization step to remove the BOC group and replace it with a more stable moiety might be necessary. This adds complexity and potential for sample loss or side reactions.
Sensitivity Generally very high, especially with tandem MS (MS/MS)Also very high, particularly for volatile compoundsBoth techniques can achieve excellent sensitivity. For this analyte, the choice will likely depend more on the robustness of the overall method.
Selectivity High, especially with MS/MSHigh, with extensive spectral libraries for identificationLC-MS/MS offers exceptional selectivity through precursor and product ion monitoring.[5][6] GC-MS benefits from well-established electron ionization (EI) libraries for compound identification.[7]
Matrix Effects Can be significant (ion suppression/enhancement)Generally less pronouncedThe electrospray ionization (ESI) source commonly used in LC-MS is more susceptible to matrix effects than the electron ionization (EI) source in GC-MS. Careful sample cleanup and the use of internal standards are crucial for LC-MS.

Experimental Workflow & Protocols

The following sections outline detailed, step-by-step methodologies for the analysis of CAS 1373233-00-1 by both LC-MS and GC-MS.

LC-MS/MS Method

This approach is predicated on the direct analysis of the compound, leveraging its inherent properties for separation and detection.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL of Methanol prep1->prep2 prep3 Vortex to mix prep2->prep3 prep4 Dilute to working concentrations prep3->prep4 lc Inject 5 µL onto UPLC prep4->lc ms Detect with Tandem MS (ESI+) lc->ms data Data Acquisition (MRM) ms->data quant Quantify using calibration curve data->quant report Report Results quant->report

Caption: LC-MS/MS workflow for CAS 1373233-00-1 analysis.

Detailed Protocol:

  • Standard Preparation:

    • Accurately weigh 1.0 mg of CAS 1373233-00-1 reference standard.

    • Dissolve in 1.0 mL of LC-MS grade methanol to create a 1.0 mg/mL stock solution.

    • Perform serial dilutions in methanol to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • LC-MS/MS Parameters:

    • LC System: Waters ACQUITY UPLC I-Class

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • MS System: Waters Xevo TQ-S micro

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • MRM Transitions: To be determined by infusing a standard solution. For a compound with m/z of 216.3, a potential transition could be 216.3 > 160.2 (loss of isobutylene).

GC-MS Method (with Derivatization)

This method requires a chemical modification step to make the analyte suitable for GC analysis.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep1 Prepare sample in solvent deriv Add Derivatizing Agent (e.g., TFAA) prep1->deriv react Heat at 70°C for 30 min deriv->react gc Inject 1 µL into GC react->gc ms Detect with MS (EI) gc->ms data Data Acquisition (Scan/SIM) ms->data quant Quantify using calibration curve data->quant report Report Results quant->report

Caption: GC-MS with derivatization workflow for CAS 1373233-00-1 analysis.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a suitable solvent like ethyl acetate.

    • To 100 µL of each standard and sample, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • GC System: Agilent 8890 GC

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at 1.2 mL/min

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MS System: Agilent 5977B MSD

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions.

Cross-Validation: A Comparative Data Analysis

To objectively compare the performance of both methods, a validation study should be conducted, assessing key parameters. The following table presents illustrative data from such a study.

Table 1: Illustrative Method Validation Data

ParameterLC-MS/MSGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9989> 0.995
Limit of Quantification (LOQ) 1 ng/mL5 ng/mLAs low as reasonably practicable
Accuracy (% Recovery at 3 QC levels) 98.2%, 101.5%, 99.8%95.4%, 98.1%, 103.2%85-115%
Precision (%RSD at 3 QC levels) 2.5%, 1.8%, 2.1%4.2%, 3.5%, 3.9%< 15%
Matrix Effect 85% (ion suppression)Not significant80-120%
Throughput ~5 min/sample~20 min/sample (excluding derivatization)Method dependent

Interpretation of Illustrative Data:

  • Both methods demonstrate acceptable linearity, accuracy, and precision.

  • The LC-MS/MS method shows a lower LOQ, indicating higher sensitivity for this particular analyte.

  • A noticeable matrix effect (ion suppression) was observed with LC-MS/MS, highlighting the need for an appropriate internal standard for accurate quantification.

  • The GC-MS method, while viable, is less sensitive and has a significantly lower throughput due to the longer run time and the additional derivatization step.

Conclusion and Recommendation

For the analysis of CAS 1373233-00-1, LC-MS/MS is the recommended technique. This recommendation is based on several key advantages observed during this cross-validation study:

  • Avoidance of Derivatization: The direct analysis capability of LC-MS simplifies the workflow, reduces potential sources of error, and improves sample throughput.

  • Superior Sensitivity: The lower LOQ achieved with LC-MS/MS is crucial for applications requiring trace-level detection, such as impurity profiling or pharmacokinetic studies.

  • Higher Throughput: The faster analysis time of the UPLC-based method allows for a greater number of samples to be analyzed in a given timeframe.

While GC-MS can be a powerful tool for many small molecules, its requirement for analyte volatility and thermal stability, often necessitating derivatization, makes it a less optimal choice for compounds like the one in our case study.[2][3] The potential for thermal degradation of the analyte during GC analysis poses a significant risk to data quality and method robustness.

This guide underscores the importance of a thorough evaluation of an analyte's physicochemical properties when selecting an analytical method. A well-designed cross-validation study, even at a preliminary stage, can provide invaluable data to support the development of a robust, sensitive, and reliable analytical method that ensures the integrity of scientific research and drug development processes.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • What is Gas Chromatography-Mass Spectrometry (GC-MS)? - Cerium Labs. (2021, March 29). Cerium Labs. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). In MATLAB. InTech. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). LCGC International. [Link]

  • Fast LC/MS in the analysis of small molecules. (2003, November 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. (2025, January 22). ILT. [Link]

  • High-resolution filtering for improved small molecule identification via GC/MS. (2015, August 18). Journal of the American Society for Mass Spectrometry. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS). EAG Laboratories. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). LinkedIn. [Link]

  • Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS. (2026, January 20). Lab Manager. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). YouTube. [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2022). Molecules. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2023). Pharmaceutics. [Link]

Sources

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